molecular formula C10H14O B7780931 Carvone, (+-)- CAS No. 22327-39-5

Carvone, (+-)-

Cat. No.: B7780931
CAS No.: 22327-39-5
M. Wt: 150.22 g/mol
InChI Key: ULDHMXUKGWMISQ-UHFFFAOYSA-N
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Description

Carvone is a p-menthane monoterpenoid that consists of cyclohex-2-enone having methyl and isopropenyl substituents at positions 2 and 5, respectively. It has a role as an allergen. It is a member of carvones and a botanical anti-fungal agent.
Carvone has been reported in Artemisia judaica, Citrus reticulata, and other organisms with data available.
Carvone is a metabolite found in or produced by Saccharomyces cerevisiae.
an oxidized derivative of limonene;  RN given refers to cpd without isomeric designation;  L-carvone has spearmint flavor, D-carvone has dill/caraway flavor
See also: Elymus repens root (part of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one
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InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3
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InChI Key

ULDHMXUKGWMISQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(CC1=O)C(=C)C
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Molecular Formula

C10H14O
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DSSTOX Substance ID

DTXSID8047426
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Molecular Weight

150.22 g/mol
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Physical Description

Colorless or pale yellowish liquid; [Hawley] White powder;
Record name Carvone
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Boiling Point

230-231 °C
Record name CARVONE
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Solubility

Colorless to pale straw colored liquid; spearmint odor; solubility in 70% alcohol: 1:2 /L-Carvone/, In water, 1300 mg/L at 25 °C /L-Carvone/, Colorless to light yellow liquid; solubility in 60% alcohol: 1:5 /D-Carvone/, Soluble in alcohol, ether, chloroform, propylene glycol, mineral oils; insoluble in glycerol
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Vapor Pressure

0.16 [mmHg]
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Color/Form

Pale-yellowish or colorless liquid

CAS No.

99-49-0, 22327-39-5
Record name Carvone
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Record name D-p-mentha-1(6),8-dien-2-one
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Record name CARVONE, (±)-
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Melting Point

MP: 25.2 °C. Very soluble in ethanol; soluble in ether, carbon tetrachloride, chloroform /L-Carvone/, MP: <15 °C. Very soluble in ethanol; soluble in ether, chloroform /D-Carvone/
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Foundational & Exploratory

Technical Guide: S-(+)-Carvone Biosynthesis Pathway in Plants

[1]

Primary Focus: Carum carvi (Caraway) and Anethum graveolens (Dill) Target Moiety: S-(+)-Carvone (d-carvone) Document ID: TG-BIO-CARV-01[1]

Executive Summary

S-(+)-carvone is a monoterpene ketone responsible for the distinct spicy, warm odor of caraway and dill, distinguishing it sharply from its enantiomer, R-(-)-carvone (spearmint).[1] Beyond its organoleptic properties, S-(+)-carvone serves as a potent potato sprouting inhibitor and an antimicrobial agent.[1]

This guide delineates the precise biosynthetic route of S-(+)-carvone from the universal precursor geranyl diphosphate (GPP).[1] Unlike the R-(-) pathway in Mentha species which hydroxylates at the C3 position, the S-(+) pathway in Carum carvi is defined by a critical C6-hydroxylation event mediated by a regiospecific Cytochrome P450.[1]

Molecular Architecture & Stereochemistry[1]

The biological activity of carvone is strictly dictated by its chirality. Researchers must maintain rigorous stereochemical control during synthesis or extraction.[1]

FeatureS-(+)-CarvoneR-(-)-Carvone
Primary Source Carum carvi (Caraway), Anethum graveolens (Dill)Mentha spicata (Spearmint)
Precursor (+)-Limonene [(R)-Limonene](-)-Limonene [(S)-Limonene]
Odor Profile Spicy, Rye bread, CarawaySweet, Minty, Fresh
Key Regiochemistry C6 OxidationC3 Oxidation

Note on Nomenclature: While the precursor (+)-limonene has the (R) configuration, the introduction of the carbonyl oxygen at C2 (menthane numbering) or C6 (biosynthetic numbering) alters the Cahn-Ingold-Prelog priorities, resulting in the (S) designation for (+)-carvone.[1]

The Biosynthetic Cascade

The pathway consists of three enzymatic transformations occurring primarily in the secretory epithelium of oil ducts in developing achenes (seeds).

Pathway Logic[1]
  • Cyclization: GPP is cyclized to the olefinic intermediate (+)-limonene.[1][2][3][4]

  • Regiospecific Hydroxylation: (+)-Limonene is hydroxylated at the C6 position to form (+)-trans-carveol.[1] This is the rate-limiting and specificity-determining step.

  • Oxidation: The alcohol group is oxidized to a ketone, yielding S-(+)-carvone.[1][4]

CarvonePathwaycluster_cofactorsGPPGeranyl Diphosphate(GPP)Lim(+)-Limonene((R)-Limonene)GPP->LimLimonene Synthase (LS)[-PPi]Carveol(+)-trans-CarveolLim->CarveolLimonene-6-Hydroxylase (L6H)[Cytochrome P450 + NADPH + O2]CarvoneS-(+)-CarvoneCarveol->CarvoneCarveol Dehydrogenase (CDH)[NAD+ -> NADH]NADPHNADPHO2O2

Figure 1: The biosynthetic pathway of S-(+)-carvone in Carum carvi.[1][2][3] The red arrow indicates the critical P450-mediated hydroxylation step.[1]

Enzymology & Catalytic Mechanisms[1][3][7][8]

(+)-Limonene Synthase (LS)[1]
  • Class: Monoterpene Synthase (Cyclase).[1]

  • Mechanism: Ionization of the diphosphate group of GPP to form a geranyl cation, followed by isomerization to a linalyl cation and cyclization to the

    
    -terpinyl cation. Final deprotonation yields (+)-limonene.[1]
    
  • Specificity: In Carum carvi, this enzyme is highly specific for the (+)-enantiomer.[1]

(+)-Limonene-6-Hydroxylase (L6H)[1]
  • Class: Cytochrome P450 Monooxygenase (CYP71 family).[1]

  • Cofactors: Requires molecular oxygen and NADPH; dependent on NADPH:cytochrome P450 reductase (CPR) for electron transfer.[1]

  • Mechanism: This enzyme dictates the pathway's direction. Unlike mint hydroxylases that attack C3, Carum carvi L6H specifically abstracts a hydrogen from C6.

  • Substrate Specificity: High affinity for (+)-limonene.[1] It converts (+)-limonene almost exclusively to (+)-trans-carveol, retaining the stereochemistry of the isopropenyl group.[1]

(+)-trans-Carveol Dehydrogenase (CDH)[1]
  • Class: Short-chain Dehydrogenase/Reductase (SDR).[1]

  • Cofactor: NAD+ dependent (preferred over NADP+).[1]

  • Mechanism: Catalyzes the oxidation of the secondary alcohol at C6 to a ketone.

  • Localization: Soluble enzyme, often found in the supernatant of seed homogenates, unlike the membrane-bound L6H.

Experimental Protocols

Protocol A: In Vitro Enzyme Assay (L6H & CDH)

Objective: To validate the activity of the biosynthetic enzymes in developing caraway seeds.

Reagents:

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10% glycerol, 5 mM DTT, 1 mM EDTA, 1% PVPP (to bind phenolics).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM NADPH (for L6H) or 1 mM NAD+ (for CDH).[1]

  • Substrates: (+)-Limonene (>99% purity) or (+)-trans-Carveol.[1]

Workflow:

  • Tissue Preparation: Harvest Carum carvi seeds at the "milky" stage (approx. 20 days post-anthesis).[1] Flash freeze in liquid N2.

  • Homogenization: Grind tissue in Extraction Buffer (1:5 w/v).

  • Fractionation:

    • Centrifuge at 10,000 x g (15 min) to remove debris.

    • Microsomal Fraction (L6H): Ultracentrifuge supernatant at 150,000 x g (60 min). Resuspend pellet.[1]

    • Soluble Fraction (CDH): Use the 150,000 x g supernatant.[1]

  • Incubation:

    • Mix 100 µL enzyme fraction + 1 mM cofactor + 100 µM substrate.[1]

    • Incubate at 30°C for 60 mins.

  • Termination & Extraction: Stop reaction with 200 µL pentane containing internal standard (e.g., 50 µM camphor). Vortex vigorously.

  • Analysis: Analyze organic phase via GC-MS.

Protocol B: GC-MS Quantification Parameters

Objective: Separation of chiral intermediates.

ParameterSetting
Column Chiral capillary column (e.g., Cyclodex-B or equivalent)
Carrier Gas Helium, 1.0 mL/min constant flow
Injector 230°C, Split ratio 1:20
Oven Program 60°C (2 min)

4°C/min

180°C

20°C/min

230°C
MS Source EI mode, 70 eV, 230°C
Target Ions (m/z) Limonene (68, 93), Carveol (84, 134), Carvone (82, 150)

Bioengineering & Industrial Scaling[1][9][10][11][12]

Metabolic engineering of S-(+)-carvone in heterologous hosts (e.g., E. coli or S. cerevisiae) presents specific challenges regarding toxicity and flux balance.[1]

Engineering Workflow Logic

EngineeringWorkflowcluster_hostEngineered Host (E. coli)MEPMEP Pathway(Up-regulation)GPPSGPPS(Fusion/Overexpression)MEP->GPPSL6H_CPRL6H + CPR(Redox Balance)GPPS->L6H_CPRToxicityLimonene Toxicity(Solvent Overlay)L6H_CPR->ToxicityInhibition

Figure 2: Critical engineering modules.[1] Co-expression of P450 Reductase (CPR) is mandatory for L6H activity.[1]

Key Bottlenecks:

  • P450 Expression: Plant P450s (L6H) often express poorly in bacteria.[1] N-terminal modification or membrane anchoring optimization is required.[1]

  • Cofactor Supply: The L6H step consumes NADPH.[1] High flux requires cellular redox balancing.[1]

  • Product Toxicity: Limonene and carvone are cytotoxic.[1] Two-phase fermentation (e.g., using a dodecane overlay) is standard practice to sequester the product and relieve cellular stress.[1]

References

  • Bouwmeester, H. J., et al. (1998). "Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway: I. Demonstration of Enzyme Activities and Their Changes with Development."[5] Plant Physiology, 117(3), 901–912.[1][5] [1]

  • Gershenzon, J., et al. (1989). "Biochemical and Histochemical Localization of Monoterpene Biosynthesis in the Glandular Trichomes of Spearmint (Mentha spicata)."[6] Plant Physiology, 89(4), 1351–1357.[1][6]

  • Kayser, O., & Quax, W. J. (2007). Medicinal Plant Biotechnology: From Basic Research to Industrial Applications.[1] Wiley-VCH.[1] (Chapter on Terpenoid Biosynthesis).

  • Iijima, Y., et al. (2004). "Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil." Plant Physiology, 134(1), 370–379.[1] (Reference for general terpene synthase protocols).

Spectroscopic analysis of (+-)-carvone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of (+-)-Carvone

Authored by a Senior Application Scientist

Introduction: The Molecular Blueprint of Carvone

Carvone (C₁₀H₁₄O) is a monoterpenoid found in high concentrations in the essential oils of spearmint (Mentha spicata) and caraway (Carum carvi), where it exists as the (R)-(-) and (S)-(+)-enantiomers, respectively.[1] Its distinct aroma and biological activities have made it a staple in the flavor, fragrance, and pharmaceutical industries. The structural elucidation and quality control of carvone are critically dependent on a suite of spectroscopic techniques. This guide provides an in-depth analysis of (+-)-carvone using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Our approach emphasizes not just the data, but the scientific rationale behind the analytical workflow, providing researchers and drug development professionals with a comprehensive framework for molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Interrogation

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the precise connectivity and chemical environment of each atom within the carvone molecule. For a liquid sample like carvone, the experimental setup is straightforward yet requires precision.

Experimental Protocol: NMR Sample Preparation
  • Sample Preparation : Accurately weigh approximately 10-20 mg of (+-)-carvone.

  • Solvent Selection : Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solvating power for nonpolar to moderately polar organic molecules and its single, well-characterized residual solvent peak.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers can often reference the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C), but TMS provides an absolute reference.

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Acquisition : Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

¹H NMR Analysis: Mapping the Proton Framework

The ¹H NMR spectrum provides a quantitative and qualitative map of all hydrogen atoms. The analysis hinges on four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

The spectrum reveals distinct signals corresponding to the vinylic, allylic, and aliphatic protons in the molecule. The proton attached to the trisubstituted double bond within the ring (H6) appears as a multiplet around 6.76 ppm.[3] The exocyclic methylene protons (=CH₂) are diastereotopic and thus chemically non-equivalent, appearing as two distinct signals around 4.81 and 4.76 ppm.[3] The two methyl groups also show distinct signals: the one on the isopropenyl group appears as a singlet around 1.75 ppm, while the one attached to the ring's double bond is found at a similar chemical shift.

Table 1: ¹H NMR Data for (+-)-Carvone in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H6~6.76m1H
H9a (exo)~4.81s1H
H9b (exo)~4.76s1H
H4~2.69-2.57m1H
H3a/H3b~2.57-2.30m2H
H5a/H5b~2.38-2.35m2H
H10 (CH₃)~1.79s3H
H7 (CH₃)~1.75s3H

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data compiled from multiple sources.[3][4]

¹³C NMR and DEPT Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten carbon atoms in carvone. The most downfield signal, around 199.8 ppm, is characteristic of a ketone carbonyl carbon.[4] The olefinic carbons of the two C=C double bonds appear in the 110-147 ppm range.

To differentiate between CH₃, CH₂, CH, and quaternary carbons (Cq), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is indispensable.[5]

  • DEPT-90 : This experiment displays signals only for CH (methine) carbons.

  • DEPT-135 : This experiment shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT spectra.[5]

This combination allows for unambiguous assignment of each carbon type.

Table 2: ¹³C NMR and DEPT Data for (+-)-Carvone in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)DEPT-135DEPT-90Carbon Type
C2 (C=O)~199.8AbsentAbsentCq
C8~146.7AbsentAbsentCq
C1~144.6AbsentAbsentCq
C6~135.4PositivePositiveCH
C9 (=CH₂)~110.5NegativeAbsentCH₂
C4~43.1PositivePositiveCH
C3~42.5NegativeAbsentCH₂
C5~31.2NegativeAbsentCH₂
C10 (CH₃)~20.5PositiveAbsentCH₃
C7 (CH₃)~15.7PositiveAbsentCH₃

Note: Data compiled from BMRB entry bmse000500 and other sources.[4]

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR reveals how they are assembled. For a molecule like carvone, a standard suite of 2D experiments provides definitive structural proof.

Workflow for NMR Structural Elucidation

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY 13C_NMR ¹³C NMR (Carbon Count) HSQC HSQC (¹H-¹³C One-Bond) 13C_NMR->HSQC DEPT DEPT (Carbon Types) DEPT->HSQC HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC HSQC->HMBC Structure Final Structure HMBC->Structure

Caption: Logical workflow for NMR analysis of carvone.

  • COSY (COrrelation SpectroscopY) : This experiment maps ¹H-¹H coupling networks. Cross-peaks appear between protons that are coupled (typically through 2-3 bonds). For carvone, COSY would show correlations between H6 and the H5 protons, and between the H4 proton and the adjacent H3 and H5 protons, confirming the spin system within the cyclohexenone ring.[6]

  • HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with the carbon it is directly attached to.[7] Each cross-peak represents a one-bond C-H connection. This is the most reliable way to assign the chemical shifts of protonated carbons by linking the well-resolved ¹H spectrum to the ¹³C spectrum. For instance, the proton at ~6.76 ppm will show a cross-peak to the carbon at ~135.4 ppm, definitively assigning these as H6 and C6, respectively.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is the key experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[6] This is crucial for identifying connectivity to quaternary carbons. Key HMBC correlations for carvone would include:

    • From the H7 methyl protons (~1.75 ppm) to the C1, C6, and C8 carbons.

    • From the H10 methyl protons (~1.79 ppm) to the C1 and C2 (carbonyl) carbons.

    • From the vinylic H6 proton (~6.76 ppm) to the C2 (carbonyl) and C4 carbons.

These long-range correlations bridge the different spin systems and unambiguously establish the complete molecular structure of carvone.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[2]

Experimental Protocol: Thin Film IR
  • Sample Application : Place one drop of neat (+-)-carvone liquid onto the surface of a salt (NaCl or KBr) plate.

  • Assembly : Place a second salt plate on top to create a thin liquid film.

  • Acquisition : Place the plates in the spectrometer and acquire the spectrum.

  • Cleaning : After analysis, thoroughly clean the salt plates with a dry solvent (e.g., anhydrous acetone or chloroform) and store them in a desiccator.

Interpretation of the Carvone IR Spectrum

The IR spectrum of carvone is dominated by absorptions corresponding to its key functional groups.

Table 3: Characteristic IR Absorption Bands for Carvone

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080C-H stretch=C-H (vinylic)
~2960-2850C-H stretch-C-H (aliphatic)
~1675C=O stretchα,β-Unsaturated Ketone
~1645C=C stretchAlkene

The most diagnostic peak is the strong absorption at approximately 1675 cm⁻¹ , which is characteristic of an α,β-unsaturated ketone.[2] The conjugation lowers the frequency from that of a typical saturated ketone (~1715 cm⁻¹). The presence of C=C double bonds is confirmed by the peak around 1645 cm⁻¹ and the vinylic C-H stretches above 3000 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile compounds like carvone.[8]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation : Prepare a dilute solution of carvone in a volatile solvent like hexane or ethyl acetate.

  • Injection : Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The GC separates the components of the sample before they enter the mass spectrometer.

  • Ionization : Electron Ionization (EI) at 70 eV is a standard method for generating ions.

  • Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum.

Interpretation of the Carvone Mass Spectrum

The mass spectrum of carvone provides two key pieces of information.

  • Molecular Ion (M⁺) : The peak corresponding to the intact molecule. For carvone (C₁₀H₁₄O), the molecular ion peak appears at m/z 150 , confirming its molecular weight.[9]

  • Fragmentation Pattern : The EI process imparts significant energy, causing the molecular ion to fragment in predictable ways. The most prominent fragment in the carvone spectrum is often the base peak at m/z 82 . This fragment is the result of a characteristic retro-Diels-Alder reaction , a common fragmentation pathway for cyclohexene derivatives.

Table 4: Key Mass Spectrometry Fragments for Carvone

m/zProposed FragmentSignificance
150[C₁₀H₁₄O]⁺Molecular Ion (M⁺)
135[M - CH₃]⁺Loss of a methyl group
108[M - C₃H₆]⁺Loss of propene
93[C₇H₉]⁺Further fragmentation
82[C₆H₁₀]⁺Retro-Diels-Alder product (base peak)

The presence of the molecular ion at m/z 150 and the characteristic base peak at m/z 82 provides strong evidence for the carvone structure.

Integrated Spectroscopic Analysis: A Holistic View

No single technique tells the whole story. The power of this analytical approach lies in the synergy between the different methods.

G Carvone Carvone (C₁₀H₁₄O) MS Mass Spectrometry Molecular Weight = 150 (m/z 150) Key Fragment = m/z 82 (Retro-Diels-Alder) Carvone->MS IR Infrared Spectroscopy α,β-Unsaturated Ketone (~1675 cm⁻¹) Alkene C=C (~1645 cm⁻¹) Carvone->IR NMR NMR Spectroscopy ¹H & ¹³C Environments C-H Connectivity (HSQC) C-C Skeleton (HMBC) Carvone->NMR Conclusion Unambiguous Structure Confirmation MS->Conclusion IR->Conclusion NMR->Conclusion

Caption: Integrated approach for the structural confirmation of carvone.

MS confirms the molecular formula is C₁₀H₁₄O. IR confirms the presence of the key α,β-unsaturated ketone and alkene functional groups. Finally, a full suite of 1D and 2D NMR experiments provides the definitive atom-by-atom connectivity, piecing together the molecular puzzle with irrefutable detail. This integrated workflow represents a robust, self-validating system for the structural characterization of carvone and similar natural products.

References

  • Chegg (2022). Solved Show the 1H NMR spectrum of carvone (C10H14O) and | Chegg.com. Available at: [Link]

  • AZoM (2019). Using 13C NMR Spectroscopy for Assessing Regioselectivity of Hydrochlorination. Available at: [Link]

  • Bartleby. Chapter 14, Problem 1Q. Available at: [Link]

  • Human Metabolome Database (2023). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0035089). Available at: [Link]

  • TMP Chem (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

  • Organic Spectroscopy International (2016). CARVONE 2/2. Available at: [Link]

  • ResearchGate. Mass spectrum interpretation of carvone. Available at: [Link]

  • Biological Magnetic Resonance Bank (BMRB). (R)-(-)-Carvone (C10H14O) - bmse000500. Available at: [Link]

  • University of California, Santa Cruz (UCSC). Exp 1 - Separation of Carvone and Limonene. Available at: [Link]

  • National Center for Biotechnology Information (NCBI), PubChem. Carvone, (+-)- | C10H14O | CID 7439. Available at: [Link]

  • ResearchGate. Mass spectrum of the carvone molecule obtained at 21.21 eV with a He I discharge lamp. Available at: [Link]

  • Columbia University, NMR Core Facility. HSQC and HMBC. Available at: [Link]

Sources

Carvone metabolism in mammalian systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Carvone Metabolism in Mammalian Systems

Abstract

Carvone, a naturally occurring monoterpenoid, is a significant compound in the food, cosmetic, and pharmaceutical industries, valued for its distinct aromatic properties and diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the metabolic fate of carvone's enantiomers, (R)-(−)-carvone and (S)-(+)-carvone, within mammalian systems. We will explore the primary metabolic pathways, the enzymatic machinery responsible for these biotransformations, and the key metabolites formed. Furthermore, this document details established in vivo and in vitro experimental protocols for the elucidation of these pathways, offering researchers and drug development professionals a robust framework for investigating terpenoid metabolism.

Introduction: The Significance of Carvone and Its Metabolism

Carvone is a monoterpene ketone found abundantly in the essential oils of plants like spearmint (Mentha spicata), caraway (Carum carvi), and dill.[4] It exists as two enantiomers, which are mirror-image isomers with distinct sensory properties: (R)-(−)-carvone imparts the characteristic minty aroma of spearmint, while (S)-(+)-carvone is responsible for the spicy, rye-like scent of caraway.[4][5] This stereospecificity in odor perception underscores the precise nature of biological receptor interactions and hints at the potential for stereoselective metabolism in the body.

Beyond its use as a flavoring and fragrance agent, carvone has demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant properties.[1][3] As with any xenobiotic, understanding its metabolic pathway is critical for evaluating its safety, efficacy, and potential for drug interactions. The biotransformation of carvone primarily occurs in the liver and is a prerequisite for its elimination from the body. This process can significantly influence its biological activity and toxicological profile.

Core Metabolic Pathways of Carvone in Mammals

In vivo studies in humans and other mammals have established that both carvone enantiomers undergo extensive metabolism, primarily through oxidation and reduction reactions.[4][6][7] The metabolic pathways do not appear to differ significantly between the (R)- and (S)-enantiomers in humans.[6][7][8] The liver is the principal site for these transformations, which are catalyzed by Phase I and Phase II metabolic enzymes.[4]

Primary Metabolic Transformations

The metabolism of carvone is dominated by two major types of reactions: oxidation of the isopropenyl side chain and reduction of the α,β-unsaturated ketone.

Major Metabolic Pathways:

  • Side-Chain Oxidation: This is the predominant route, leading to the formation of more polar, water-soluble compounds that can be readily excreted. The key metabolites generated through this pathway are:

    • Dihydrocarvonic Acid: Formed via oxidation of the side-chain double bond.[4][6][7][8][9]

    • Carvonic Acid: Another key oxidation product.[4][6][7][8][9]

    • Uroterpenolone: Results from dihydroxylation of the side chain.[4][6][7][8][9]

  • Reductive Metabolism: This is considered a minor pathway in humans.[8] It involves the reduction of the parent compound to form:

    • Carveol: Formed by the 1,2-reduction of the ketone group, a reaction involving NADPH.[4][8]

    • Dihydrocarveol: A further reduction product.[6][7][8]

It is noteworthy that 10-hydroxycarvone, a major metabolite identified in rabbits, has not been detected in human studies, suggesting potential interspecies differences in metabolic pathways or a more efficient subsequent oxidation in humans.[6][7]

Key Enzymatic Drivers

The biotransformation of carvone is initiated by Phase I enzymes, primarily the Cytochrome P450 (CYP) monooxygenase system .[4][10] CYPs are a superfamily of enzymes essential for the metabolism of a vast array of xenobiotics, including drugs and dietary compounds.[11][12] They catalyze the initial hydroxylation or epoxidation of terpenes, which is the rate-limiting step for their subsequent metabolism.[13] Following the initial CYP-mediated oxidation, other enzymes such as dehydrogenases are involved in further transformations.[4]

Phase II metabolism also plays a role, particularly in the conjugation of metabolites. For instance, the carveol formed can be further glucuronidated, as observed in studies of topically applied R-(−)-carvone, rendering it more water-soluble for excretion.[14]

Visualization of Carvone Metabolism

The following diagram illustrates the primary metabolic transformations of carvone in mammalian systems.

Carvone_Metabolism Carvone Carvone ((R)- or (S)-) Oxidation Major Pathway: Side-Chain Oxidation (CYP450) Carvone->Oxidation Reduction Minor Pathway: Reduction (NADPH-dependent) Carvone->Reduction Dihydrocarvonic_Acid Dihydrocarvonic Acid Oxidation->Dihydrocarvonic_Acid Carvonic_Acid Carvonic Acid Oxidation->Carvonic_Acid Uroterpenolone Uroterpenolone Oxidation->Uroterpenolone Carveol Carveol Reduction->Carveol Dihydrocarveol Dihydrocarveol Carveol->Dihydrocarveol

Caption: Primary metabolic pathways of carvone in mammals.

Quantitative Data on Carvone Metabolism

While detailed quantification of all metabolites is often complex, pharmacokinetic studies provide valuable insights into the absorption and disposition of carvone. A study on the percutaneous absorption of carvone enantiomers in humans revealed significant stereoselectivity in its pharmacokinetics, likely driven by differences in metabolism.

ParameterR-(-)-CarvoneS-(+)-CarvoneReference
Route of Administration Topical (300 mg)Topical (300 mg)[14]
Cmax (ng/mL) 23.988.0[14]
t1/2α (Distribution Half-Life, min) 7.819.4[14]
AUC (ng·min/mL) 16115420[14]
Identified Urinary Metabolites 4R,6S-(-)-carveol and its glucuronideNone detected[14]

This table summarizes pharmacokinetic data from a human study involving topical application. These values highlight that S-(+)-carvone results in significantly higher systemic exposure compared to R-(-)-carvone, which appears to be more readily metabolized and cleared.[14]

Experimental Protocols for Studying Carvone Metabolism

A multi-faceted approach combining in vivo and in vitro models is essential for a thorough characterization of carvone metabolism. The choice of methodology is driven by the specific research question, from identifying major excretory products to pinpointing the specific enzymes involved.

Protocol 1: In Vivo Metabolite Profiling in Humans

This protocol is designed to identify the major urinary metabolites of carvone under conditions that mimic typical dietary intake, employing the Metabolism of Ingestion-Correlated Amounts (MICA) approach.[8]

Objective: To identify and structurally elucidate the major metabolites of carvone excreted in human urine after oral administration.

Methodology:

  • Volunteer Recruitment and Dosing:

    • Recruit healthy human volunteers with no known metabolic disorders.

    • Administer a single, low dose of (R)- or (S)-carvone (e.g., 0.5 mmol).[9] The rationale for a low dose is to reflect realistic dietary exposure and avoid saturating metabolic pathways.

  • Sample Collection:

    • Collect 24-hour urine samples from each volunteer pre-dose (as a baseline) and post-dose.

  • Sample Preparation and Extraction:

    • Treat urine samples with β-glucuronidase and sulfatase enzymes to hydrolyze any potential Phase II conjugates. This step is crucial for analyzing the primary (Phase I) metabolites.

    • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the metabolites from the complex urine matrix.

  • Derivatization (for GC-MS):

    • To enhance volatility and thermal stability for gas chromatography, derivatize polar functional groups (e.g., carboxylic acids, hydroxyls) using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

  • Analytical Analysis:

    • GC-MS (Gas Chromatography-Mass Spectrometry): Separate the derivatized metabolites on a capillary column (e.g., DB-5) and identify them based on their mass spectra and retention times compared to synthesized standards.[8]

    • NMR (Nuclear Magnetic Resonance): For novel or unconfirmed metabolites, isolation via preparative chromatography followed by 1H and 13C NMR spectroscopy is required for definitive structural elucidation.[6][7][8]

Protocol 2: In Vitro Metabolism using Liver Microsomes

This protocol allows for the investigation of Phase I metabolism in a controlled environment, helping to identify the primary enzymatic players, such as specific CYP450 isozymes.

Objective: To determine the primary metabolites of carvone formed by hepatic enzymes and to probe for stereoselective metabolism.

Methodology:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine a buffered solution (e.g., potassium phosphate buffer, pH 7.4), pooled human liver microsomes, and the carvone enantiomer substrate.

    • Pre-incubate the mixture at 37°C to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the essential cofactor, an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The continuous regeneration of NADPH is critical to sustain CYP450 activity.

  • Incubation and Termination:

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol). This step simultaneously stops the enzymatic activity and precipitates proteins.

  • Sample Processing:

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Collect the supernatant containing the parent compound and its metabolites.

  • Analytical Analysis:

    • Analyze the supernatant using LC-MS/MS or GC-MS to identify and quantify the metabolites formed. Chiral chromatography can be employed to separate and quantify the stereoisomers of both the parent compound and its metabolites.[14]

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for the analysis of carvone metabolites.

Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study cluster_analysis Analytical Stage Admin Carvone Administration (Oral Dose) Urine 24h Urine Collection Admin->Urine Enzyme Enzymatic Hydrolysis (Glucuronidase/Sulfatase) Urine->Enzyme Extract1 Extraction (LLE/SPE) Enzyme->Extract1 Analysis Metabolite Analysis (GC-MS, LC-MS/MS) Extract1->Analysis Microsomes Incubation with Liver Microsomes + NADPH Quench Reaction Quenching (Cold Solvent) Microsomes->Quench Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge Extract2 Supernatant Collection Centrifuge->Extract2 Extract2->Analysis Structure Structural Elucidation (NMR, HRMS) Analysis->Structure

Caption: General experimental workflow for carvone metabolism studies.

Conclusion and Future Directions

The metabolism of carvone in mammalian systems is a well-orchestrated process primarily involving side-chain oxidation by hepatic cytochrome P450 enzymes, leading to the formation of dihydrocarvonic acid, carvonic acid, and uroterpenolone. A secondary, minor pathway involves reduction to carveol and dihydrocarveol. While the metabolic routes for (R)- and (S)-carvone appear qualitatively similar in humans, pharmacokinetic data suggest that stereoselectivity in the rate of metabolism significantly impacts the systemic exposure of each enantiomer.

For researchers in drug development and toxicology, these findings are crucial. The generation of reactive metabolites, although not extensively reported for carvone, is a potential concern for other terpenes and warrants consideration.[1] Future research should focus on:

  • Identifying Specific CYP Isozymes: Pinpointing the specific CYP enzymes responsible for carvone metabolism will enable prediction of potential drug-drug interactions.

  • Quantitative Pharmacokinetics: More detailed pharmacokinetic studies following oral administration are needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of both enantiomers.[2]

  • Linking Metabolism to Biological Activity: Investigating whether the metabolites of carvone contribute to its observed pharmacological effects or possess unique activities of their own.

By employing the robust analytical protocols outlined in this guide, scientists can further unravel the complexities of terpenoid metabolism, contributing to the safer and more effective use of these natural compounds in therapeutic and commercial applications.

References

  • Wikipedia. Carvone. [Link]

  • Al-Awadhi, F., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • de Sousa, D. P., et al. (2021). Carvone and its pharmacological activities: A systematic review. ResearchGate. [Link]

  • Engel, W. (2001). In Vivo Studies on the Metabolism of the Monoterpenes S-(+)- and R-(−)-Carvone in Humans Using the Metabolism of Ingestion-Correlated Amounts (MICA) Approach. Journal of Agricultural and Food Chemistry, 49(8), 4069–4075. [Link]

  • Balahbib, A., et al. (2021). Health Benefits and Pharmacological Properties of Carvone. Molecules, 26(24), 7666. [Link]

  • de Almeida, R. N., et al. (1999). (-)-Carvone: antispasmodic effect and mode of action. Phytomedicine, 6(2), 107-111. [Link]

  • Li, Y., et al. (2022). Degradation and Pathways of Carvone in Soil and Water. Toxics, 10(4), 180. [Link]

  • Engel, W. (2001). In Vivo Studies on the Metabolism of the Monoterpenes S-(+)- and R-(−)-Carvone in Humans Using the Metabolism of Ingestion-Correlated Amounts (MICA) Approach. ACS Publications. [Link]

  • Engel, W. (2001). In Vivo Studies on the Metabolism of the Monoterpenes S-(+)- and R-(-)-Carvone in Humans Using the Metabolism of Ingestion-Correlated Amounts (MICA) Approach. ResearchGate. [Link]

  • LibreTexts. Stereochemistry. [Link]

  • Engel, W. (2001). In vivo studies on the metabolism of the monoterpenes S-(+)- and R-(-)-carvone in humans using the metabolism of ingestion-correlated amounts (MICA) approach. Journal of Agricultural and Food Chemistry, 49(8), 4069-4075. [Link]

  • Balahbib, A., et al. (2021). Health Benefits and Pharmacological Properties of Carvone. ResearchGate. [Link]

  • Kohlert, C., et al. (2002). Percutaneous absorption of the monoterpene carvone: implication of stereoselective metabolism on blood levels. Journal of Pharmacy and Pharmacology, 54(9), 1261-1267. [Link]

  • Tomczyk, M., et al. (2024). S-(+)-Carvone, a Monoterpene with Potential Anti-Neurodegenerative Activity-In Vitro, In Vivo and Ex Vivo Studies. International Journal of Molecular Sciences, 25(18), 10001. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7439, Carvone, (+-)-. [Link]

  • Zhang, T., et al. (2022). Functional Study on Cytochrome P450 in Response to L(−)-Carvone Stress in Bursaphelenchus xylophilus. International Journal of Molecular Sciences, 23(19), 11880. [Link]

  • World Health Organization. (1999). Carvone and structurally related substances. WHO Food Additives Series 42. [Link]

  • Cheah, L., et al. (2024). Translational fusion of terpene synthases for metabolic engineering: Lessons learned and practical considerations. Methods in Enzymology. [Link]

  • EFSA Scientific Committee. (2014). Scientific Opinion on the safety assessment of carvone, considering all sources of exposure. EFSA Journal, 12(7), 3806. [Link]

  • ResearchGate. What are the available protocols for extraction and quantification of terpenes? [Link]

  • Engel, W. (2001). In Vivo Studies on the Metabolism of the Monoterpenes S-(+)- and R-(−)-Carvone in Humans Using the Metabolism of Ingestion-Correlated Amounts (MICA) Approach. Journal of Agricultural and Food Chemistry. [Link]

  • Biochemistry Basics by Dr. Amit. (2020). Cytochrome P450 for Xenobiotic Metabolism. YouTube. [Link]

  • Nagy, Á., et al. (2024). A Review of Essential Oils with Anti-Campylobacter jejuni Effects—Their Inhibitory and Destructive Effects on Biofilms and Efficacies on Food Matrices. MDPI. [Link]

  • ResearchGate. (2018). Isolation, Purification and Characterization of L-Carvone from Mentha longifolia Using Fractional Distillation and Quantified by Gas Chromatography. [Link]

  • Wang, G., et al. (2023). Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. Molecules, 28(15), 5871. [Link]

  • Dirty Medicine. (2019). P450 Enzyme System (Inducers, Inhibitors, & Subtypes). YouTube. [Link]

  • Preissner, S., et al. (2023). Biochemistry, Cytochrome P450. StatPearls. [Link]

  • Tholl, D., & Schmelz, E. (2020). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology. [Link]

  • Zhang, A., et al. (2012). Analytical Approaches to Metabolomics and Applications to Systems Biology. Surgical Neurology International, 3(Suppl 3), S193–S203. [Link]

  • Wikipedia. Terpene. [Link]

Sources

Carvone as a Precursor in the Synthesis of Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of natural product synthesis, the "chiral pool" represents a collection of readily available, inexpensive, and enantiomerically pure compounds derived from natural sources.[1][2] Among these, the monoterpene carvone stands out as a remarkably versatile and powerful starting material.[1][3] Found naturally in the essential oils of spearmint (Mentha spicata) and caraway (Carum carvi), carvone is accessible in both its (R)-(-) and (S)-(+) enantiomeric forms.[4][5] This dual chirality, combined with a dense array of functional groups—an α,β-unsaturated ketone, a chiral center, and an isopropenyl group—provides a rich platform for a multitude of synthetic transformations.[6] This guide offers an in-depth exploration of carvone's synthetic utility, detailing the core chemical principles that make it a favored precursor and showcasing its application in the elegant synthesis of complex natural products.

This document is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of organic chemistry. We will delve into the mechanistic underpinnings of key reactions, provide field-proven insights into experimental choices, and present detailed protocols for critical transformations.

The Synthetic Versatility of the Carvone Scaffold

The power of carvone as a synthetic precursor lies in the distinct reactivity of its functional groups, which can be addressed with high chemo- and stereoselectivity. Understanding these reactive sites is fundamental to designing efficient synthetic routes.

Core Reactive Principles:
  • α,β-Unsaturated Ketone: This moiety is the linchpin of carvone's reactivity, susceptible to a variety of transformations:

    • 1,4-Conjugate Addition (Michael Addition): Nucleophiles preferentially attack the β-carbon, a classic strategy for introducing carbon and heteroatom substituents with a high degree of stereocontrol.[4][7] The stereochemical outcome is often dictated by the steric hindrance of the existing isopropenyl group, directing incoming nucleophiles to the opposite face.

    • 1,2-Direct Addition: While less common for softer nucleophiles, hard nucleophiles like Grignard reagents can attack the carbonyl carbon directly.[7]

    • Robinson Annulation: The enolate formed from carvone or its derivatives can act as the nucleophile in a subsequent Michael addition, followed by an intramolecular aldol condensation to construct a new six-membered ring.[8][9][10] This is a cornerstone for building polycyclic systems like steroids and terpenoids.[9][10]

  • Isopropenyl Group: This exocyclic double bond offers a secondary site for transformations, which can be selectively targeted.

    • Oxidative Cleavage: Ozonolysis or other oxidative methods can cleave this double bond to yield a ketone or carboxylic acid, providing a handle for further functionalization or ring contraction strategies.[4]

    • Epoxidation: The isopropenyl group can be selectively epoxidized, creating a reactive electrophile for ring-opening reactions with various nucleophiles.[6]

  • Endocyclic Double Bond: The double bond within the cyclohexenone ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, particularly after modification of the ketone.[11][12][13]

  • α-Methyl Group: While less reactive, this group can be involved in novel benzannulation strategies, expanding the aromatic framework of the molecule.[3][14]

Caption: Key reactive sites on the carvone molecule.

Foundational Transformations of Carvone

Several key reactions consistently appear in syntheses starting from carvone. Understanding the causality behind these transformations is crucial for strategic planning.

The Robinson Annulation

The Robinson annulation is a powerful ring-forming sequence that combines a Michael addition with an aldol condensation.[9][10][15] It is exceptionally useful for constructing fused six-membered rings, a common motif in steroids and terpenoids.[8][9] Starting with carvone, the reaction typically involves the formation of a carvone enolate which then adds to an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK).[8][10]

Mechanism Insight: The initial Michael addition creates a 1,5-diketone intermediate.[9][15] Subsequent intramolecular aldol condensation, driven by a base, forms a new six-membered ring.[15] Dehydration of the resulting β-hydroxy ketone is often spontaneous or can be encouraged under the reaction conditions, yielding the final α,β-unsaturated ketone product.[8][15] The stereochemistry of the newly formed ring junction is a critical consideration, often influenced by the reaction conditions and the inherent chirality of the carvone starting material.

Robinson_Annulation start (R)-Carvone enolate Enolate Formation (Base, e.g., EtO⁻) start->enolate michael Michael Addition (with Methyl Vinyl Ketone) enolate->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol hydroxyketone β-Hydroxy Ketone Intermediate aldol->hydroxyketone dehydration Dehydration hydroxyketone->dehydration product Annulated Product (Wieland-Miescher Ketone analogue) dehydration->product

Caption: Workflow of the Robinson Annulation starting from carvone.

Photochemical [2+2] Cycloaddition: The Carvone-Camphor Rearrangement

A classic and mechanistically fascinating transformation is the photochemical rearrangement of carvone to carvone-camphor.[16] First reported in 1908 after exposing carvone to sunlight, this intramolecular [2+2] cycloaddition occurs upon irradiation with UV light.[4][17] The reaction proceeds via the excitation of the enone system, leading to a diradical intermediate that cyclizes to form a strained bicyclic system.[18] This product, carvone-camphor, can then be rearranged to camphor itself, showcasing a remarkable skeletal reorganization.

Causality: The choice of photochemical conditions is critical. The reaction relies on the absorption of light by the enone chromophore to promote an electron to an excited state (n→π* transition).[17] This excited state has significant diradical character at the α- and β-carbons, enabling the intramolecular cycloaddition with the isopropenyl group that is sterically impossible in the ground state.

Skeletal Remodeling via C-C Bond Cleavage

Modern synthetic strategies have pushed beyond using the carvone skeleton as a static framework. Instead, it can be viewed as a template for "skeletal remodeling," where C-C bonds are strategically cleaved to generate entirely new and complex architectures.[2][19][20] A powerful approach developed by Sarpong and coworkers involves an initial epoxidation of the isopropenyl group, followed by a Ti(III)-mediated reductive cyclization to form a cyclobutanol.[21][22] This strained four-membered ring is primed for selective C-C bond cleavage using transition metal catalysis (e.g., Rh(I) or Pd(0)), leading to diverse cyclohexene scaffolds.[19][20][21]

Expertise in Action: This strategy is a prime example of non-intuitive synthesis design.[2] Instead of building upon the existing six-membered ring, the carvone structure is deliberately contorted into a strained intermediate. The subsequent release of this strain through controlled C-C bond cleavage provides access to intermediates that would be difficult to synthesize through more traditional methods.[19]

Case Studies: Carvone in the Total Synthesis of Natural Products

The true measure of a chiral precursor's value is its successful application in the total synthesis of complex targets. Carvone has been instrumental in the synthesis of a wide array of natural products, from other terpenes to intricate steroids and alkaloids.

Synthesis of (+)-α-Cyperone

(+)-α-Cyperone is a sesquiterpenoid that can be synthesized from S-(+)-carvone, demonstrating the utility of both Diels-Alder and Robinson annulation strategies.[23]

One efficient route utilizes a Lewis acid-catalyzed Diels-Alder reaction between S-(+)-carvone and a silyloxy diene.[23] This approach rapidly constructs the decalin core of the molecule. The high stereoselectivity is a key feature, with the incoming diene adding to the face opposite the isopropenyl group.[23]

StepReactantsCatalyst/ConditionsProductYield (%)Reference
1(S)-(+)-Carvone, 1-methoxy-3-(trimethylsilyloxy)-1,3-butadieneEtAlCl₂Diels-Alder Adduct~90%[23]
2Diels-Alder AdductH₂O, H⁺Diketone IntermediateHigh[23]
3Diketone IntermediateBase (e.g., KOH)(+)-α-CyperoneHigh[23]
Synthesis of Steroid Precursors

Carvone has been elegantly employed in the synthesis of chiral precursors for the D-ring of steroids.[24][25][26] One strategy involves a Favorskii rearrangement to achieve a ring contraction of the carvone cyclohexene ring into a cyclopentane derivative.[24][26] This chiral five-membered ring can then be elaborated into a silyl enol ether, which serves as a key building block for coupling with other components, such as the Torgov reagent, to construct the full steroid skeleton.[24][26]

Synthesis of (-)-Daphenylline

The versatility of carvone extends to the synthesis of complex alkaloids. The total synthesis of (−)‐daphenylline, a Daphniphyllum alkaloid, was accomplished starting from (S)‐carvone.[27] This intricate synthesis features a Robinson annulation to construct a key part of the polycyclic core, demonstrating the power of this classic reaction in a modern, complex setting.[27]

Detailed Experimental Protocols

To provide practical, actionable information, this section details a representative protocol for a key transformation.

Protocol: Stereoselective Conjugate Addition of a Methyl Group to (R)-Carvone

This protocol describes the 1,4-conjugate addition of a methyl group using a lithium dimethylcuprate reagent, which delivers the methyl group with high stereoselectivity.[4] This is a foundational step in many syntheses, establishing a new stereocenter and providing a versatile enolate intermediate.

Materials:

  • (R)-(-)-Carvone

  • Copper(I) Iodide (CuI)

  • Methyllithium (MeLi) solution in diethyl ether

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply (for inert atmosphere)

Procedure:

  • Preparation of the Cuprate Reagent:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon, add Copper(I) Iodide (2.2 equivalents).

    • Add anhydrous THF and cool the resulting slurry to -10 °C in an ice-salt bath.

    • Slowly add a solution of Methyllithium (2.0 equivalents) to the stirred slurry. The reaction mixture should turn from a colorless solution to a Gilman cuprate.[7]

  • Conjugate Addition:

    • In a separate flask, prepare a solution of (R)-(-)-Carvone (1.0 equivalent) in anhydrous THF.

    • Slowly add the carvone solution dropwise to the freshly prepared lithium dimethylcuprate solution at -10 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup and Purification:

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis:

    • The resulting crude product, dihydrocarvone, can be purified by column chromatography on silica gel.

    • The stereoselectivity of the addition, with the methyl group adding trans to the isopropenyl group, can be confirmed by ¹H NMR spectroscopy.[4][7]

Trustworthiness: This protocol is self-validating. The successful formation of the Gilman cuprate is visually indicated by the solution's change.[7] The reaction's completion is verifiable via TLC. The structure and stereochemistry of the final product are definitively confirmed by NMR spectroscopy, ensuring the protocol's fidelity.

Conclusion and Future Outlook

Carvone has cemented its status as a premier chiral building block in organic synthesis.[1][27] Its low cost, natural availability in both enantiomeric forms, and dense functionality have enabled the efficient and creative synthesis of countless complex natural products.[3][14] From the classic applications in Robinson annulations and photochemical rearrangements to modern, sophisticated skeletal remodeling strategies, the synthetic potential of carvone continues to expand.[19][21][22]

For professionals in drug development, syntheses originating from carvone offer a sustainable and economically viable pathway to generate enantiomerically pure complex molecules. As new synthetic methods are developed, particularly in the realm of C-H functionalization and transition-metal catalysis, we can expect to see even more innovative and non-intuitive applications of this remarkable monoterpene, further solidifying its role as a cornerstone of the chiral pool.

References

  • Carvone - Wikipedia. Wikipedia. [Link]

  • Traversing the chiral pool potential of carvone in total synthesis of natural products. RSC Advances. [Link]

  • Synthesis of a chiral steroid ring D precursor starting from carvone. Tetrahedron. [Link]

  • Diels-Alder reaction of R-(-)-carvone with isoprene. Keio University. [Link]

  • Steroids from Carvone. WUR eDepot. [Link]

  • Synthesis of a chiral steroid ring D precursor starting from carvone. ResearchGate. [Link]

  • Mechanism of the Carvone Hydrobromide → Eucarvone Transformation. Journal of the American Chemical Society. [Link]

  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. National Center for Biotechnology Information. [Link]

  • The mechanism of carvone formation over the titanium silicalite catalyst. ResearchGate. [Link]

  • Photochemistry and Applications in Synthesis. University of California, Irvine. [Link]

  • C-C Bond Cleavage of α-Pinene Derivatives Prepared from Carvone as a General Strategy for Complex Molecule Synthesis. National Center for Biotechnology Information. [Link]

  • Diastereoselective Synthesis of 7,8-Carvone Epoxides. MDPI. [Link]

  • In vivo studies on the metabolism of the monoterpenes S-(+)- and R-(-)-carvone in humans using the metabolism of ingestion-correlated amounts (MICA) approach. PubMed. [Link]

  • Natural Product Synthesis: The Endless Quest for Unreachable Perfection. ACS Organic & Inorganic Au. [Link]

  • Photochemical Reactions. VII.1 The Intramolecular Cyclization of Carvone to Carvonecamphor2. Journal of the American Chemical Society. [Link]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]

  • Natural Product Synthesis: The Endless Quest for Unreachable Perfection. National Center for Biotechnology Information. [Link]

  • Robinson annulation - Wikipedia. Wikipedia. [Link]

  • Diels-Alder reactions of cycloalkenones. 7. Reactions of carvone. ACS Publications. [Link]

  • Rapid Development of a Scalable Reduction of R -Carvone Utilizing Commercially Available Biocatalysts. ResearchGate. [Link]

  • Exploiting Carvone To Demonstrate Both Stereocontrol and Regiocontrol: 1,2- vs 1,4-Addition of Grignard Reagents and Organocuprates. ResearchGate. [Link]

  • Diels–Alder reaction - Wikipedia. Wikipedia. [Link]

  • S-(+)-Carvone as starting material in the enantioselective synthesis of natural products. Wageningen University & Research. [Link]

  • C–C Bond Cleavage of α‑Pinene Derivatives Prepared from Carvone as a General Strategy for Complex Molecule Synthesis. eScholarship, University of California. [Link]

  • Total Synthesis of Terpenoids Employing a “Benzannulation of Carvone” Strategy. National Center for Biotechnology Information. [Link]

  • C–C Bond Cleavage of α-Pinene Derivatives Prepared from Carvone as a General Strategy for Complex Molecule Synthesis. ResearchGate. [Link]

  • Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. National Center for Biotechnology Information. [Link]

  • Structure elucidation #natural products #terpenoids #carvone. YouTube. [Link]

  • Synthesis of Carvone-Derived 1,2,3-Triazoles Study of Their Antioxidant Properties and Interaction with Bovine Serum Albumin. PubMed. [Link]

  • Total Synthesis of Terpenoids Employing a “Benzannulation of Carvone” Strategy. eScholarship.org. [Link]

  • Robinson Annulation Mechanism. BYJU'S. [Link]

  • The Robinson Annulation. Master Organic Chemistry. [Link]

  • Rapid Construction of Tricyclic Carbon Framework for Convergent Synthesis of Manginoid Meroterpenoids. The Journal of Organic Chemistry. [Link]

  • Conjugate Addition Reactions. Science of Synthesis. [Link]

  • Examples of total synthesis from carvone and pulegone. ResearchGate. [Link]

  • Synthesis of Carvone-Derived 1,2,3-Triazoles Study of Their Antioxidant Properties and Interaction with Bovine Serum Albumin. MDPI. [Link]

  • Carvone. American Chemical Society. [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Carvone – Knowledge and References. Taylor & Francis. [Link]

  • Reaction scheme for total synthesis of the natural product Carvone (Fleming). Organic Chemistry Data. [Link]

  • Carvone, (+-)- | C10H14O | CID 7439. PubChem. [Link]

  • Photochemical Rearrangements Final. Baran Lab, Scripps Research. [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (R)-(-)-Carvone from (R)-(+)-Limonene

[1]

Executive Summary

This application note details the synthesis of (R)-(-)-carvone, a pharmacologically relevant chiral building block, from the abundant precursor (R)-(+)-limonene. We present two distinct protocols to address different project requirements:

  • Method A (The Classical Nitrosochloride Route): Prioritizes stereochemical integrity and high purity through a crystalline intermediate. Ideal for rigorous structural validation.

  • Method B (Catalytic Allylic Oxidation): A "Green Chemistry" approach utilizing Cobalt-catalyzed oxidation with tert-butyl hydroperoxide (TBHP). Ideal for rapid access and scalability.

Key Technical Insight: While (R)-(+)-limonene is the starting material, the product is (R)-(-)-carvone.[1] The absolute configuration at the C4 chiral center is retained , but the specific optical rotation inverts from dextrorotatory (+) to levorotatory (-).

Scientific Background & Mechanism[3][4][5][6]

The Chiral Inversion Paradox

The transformation of limonene to carvone is a classic example of chirality transfer. The distinct olfactory properties of the enantiomers—(R)-(-)-carvone smells of spearmint, while (S)-(+)-carvone smells of caraway—necessitate high enantiomeric excess (ee).

  • Substrate: (R)-(+)-Limonene (d-limonene).

  • Mechanism (Method A): Electrophilic addition of Nitrosyl Chloride (NOCl) follows Markovnikov's rule at the endocyclic double bond. The bulky nitroso group directs the stereochemistry, forming a crystalline nitrosochloride dimer. Subsequent elimination and hydrolysis yield the ketone.

  • Mechanism (Method B): Radical allylic oxidation. A metal catalyst generates a tert-butoxy radical, which abstracts an allylic hydrogen. The selectivity is governed by the stability of the resulting radical intermediate.

Reaction Pathway Visualization

LimoneneToCarvoneLimonene(R)-(+)-Limonene(Starting Material)NOClNitrosochlorideFormationLimonene->NOClMethod A:i-PrONO / HClCarvone(R)-(-)-Carvone(Target)Limonene->CarvoneMethod B:Co(OAc)2 / TBHP(Direct Oxidation)IntermediateLimonene Nitrosochloride(Crystalline Dimer)NOCl->IntermediatePrecipitation(0°C)CarvoximeCarvoxime(Elimination Product)Intermediate->CarvoximePyridine/Reflux(-HCl)Carvoxime->CarvoneHydrolysis(Oxalic Acid)

Figure 1: Comparative reaction pathways. Method A (Solid lines) proceeds via isolable intermediates. Method B (Dashed line) is a direct oxidative route.

Protocol A: The Nitrosochloride Route (High Purity)

Best for: High stereochemical purity and educational demonstration of chiral retention.

Reagents & Equipment
  • (R)-(+)-Limonene (>96% purity)

  • Isopropyl Nitrite (Freshly prepared or commercial)

  • Hydrochloric Acid (Conc. 37%)

  • Isopropanol (IPA)

  • Urea or Pyridine (Base)

  • Oxalic Acid (Hydrolysis agent)[1]

  • Apparatus: 3-neck RBF, mechanical stirrer (essential for thick slurry), addition funnel, ice-salt bath.

Step-by-Step Procedure

Step 1: Formation of Limonene Nitrosochloride [2][1][3]

  • Setup: Charge a 3-neck flask with (R)-(+)-limonene (100 mmol) and isopropanol (50 mL). Cool to -5°C using an ice-salt bath.

  • Addition: Add Isopropyl Nitrite (110 mmol) to the solution.

  • Acidification: Dropwise, add concentrated HCl (110 mmol). Critical: Maintain internal temperature <0°C. The reaction is exothermic.[3]

  • Precipitation: Stir vigorously. A heavy white precipitate (the bis-nitrosochloride dimer) will form within 30–60 minutes.

  • Isolation: Filter the solid cold. Wash with cold methanol (2x 20 mL).

    • Checkpoint: The solid should be white/colorless. Green/blue tint indicates unreacted nitroso monomer or impurities.

Step 2: Elimination to Carvoxime

  • Suspend the nitrosochloride solid in isopropanol (5 mL per gram of solid).

  • Add Urea (1.5 eq) or Pyridine (1.2 eq) to act as an HCl scavenger.

  • Reflux for 1 hour. The solid will dissolve as it converts to carvoxime.

  • Pour into ice water. Carvoxime may precipitate or form an oil. If oil, extract with DCM.

Step 3: Hydrolysis to (R)-(-)-Carvone

  • Dissolve Carvoxime in acetone/water (1:1).

  • Add Oxalic Acid (5 eq). Note: Oxalic acid is preferred over mineral acids to prevent isomerization to carvacrol (aromatic).

  • Steam distill the mixture. The volatile carvone will codistill with water.

  • Extract the distillate with Ethyl Acetate, dry over MgSO4, and concentrate.

Protocol B: Catalytic Allylic Oxidation (Green Method)

Best for: Scalability, avoiding toxic NOCl, and modern drug discovery workflows.

Reagents[2][3][8]
  • (R)-(+)-Limonene[1][4]

  • tert-Butyl Hydroperoxide (TBHP) (70% aq.[4] solution)

  • Catalyst: Cobalt(II) Acetate [Co(OAc)2] or Cobalt-MOF (ZIF-67)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Procedure
  • Charge: In a round-bottom flask, dissolve (R)-(+)-limonene (50 mmol) in MeCN (50 mL).

  • Catalyst: Add Co(OAc)2 (2 mol%).

  • Oxidant: Add TBHP (150 mmol, 3 eq) dropwise over 10 minutes at room temperature.

  • Reaction: Heat to 50°C–60°C under an air atmosphere. Monitor by TLC (Hexane/EtOAc 9:1).

    • Safety Note: Do not seal the vessel tightly; oxygen evolution may occur. Use a reflux condenser open to air.

  • Quench: Once limonene is consumed (~8–12 hours), cool and add saturated Na2SO3 solution to quench excess peroxides. Test with starch-iodide paper to ensure no active peroxide remains.

  • Purification: Extract with EtOAc. The crude mixture will contain Carvone (major), Carveol (minor), and Perillyl alcohol (trace). Purify via Flash Column Chromatography (Silica, 0-10% EtOAc in Hexanes).

Analytical Validation & Specifications

To ensure the "R to R" transformation, compare your product against these standard values.

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Odor Distinctive SpearmintOlfactory
Optical Rotation

-60° to -62° (neat)Polarimetry
IR Spectrum C=O stretch at 1670 cm⁻¹ (conjugated)FTIR
1H NMR Vinyl protons at 4.75 ppm (exocyclic) and 6.75 ppm (ring)400 MHz CDCl3
Chiral GC >98% eeCyclodextrin column

Critical Quality Attribute (CQA): The optical rotation must be negative. A positive rotation indicates contamination with the (S)-enantiomer or starting material.

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield in Method A (NOCl):

    • Cause: Temperature rose above 5°C during HCl addition.

    • Fix: Use a dry ice/acetone bath if the ice-salt bath is insufficient. Slow down addition rate.

  • Aromatization (Carvacrol Formation):

    • Cause: Hydrolysis conditions too acidic (Method A) or over-oxidation (Method B).

    • Fix: Switch from HCl to Oxalic Acid for hydrolysis.[1] In Method B, limit temperature to 60°C.

  • Peroxide Safety (Method B):

    • Risk:[5][6] Accumulation of unreacted TBHP.

    • Protocol: Always check for peroxides before rotary evaporation.

References

  • Rothenberg, G. (2001). "Catalytic oxidation of limonene: A state-of-the-art review." Journal of Molecular Catalysis.

  • Reitsema, R. H. (1958). "The Reaction of Limonene with Nitrosyl Chloride." Journal of Organic Chemistry.

  • BenchChem. (2025).[2] "Application Notes and Protocols for the Enantioselective Synthesis of (-)-Carvone from (+)-Limonene."

  • Royal Society of Chemistry. (2020). "Synthesis of (-)-Carvone from (+)-Limonene." Comprehensive Organic Chemistry Experiments.

  • Fisher Scientific. (2023). "Safety Data Sheet: D(+) Limonene."

Application Notes and Protocols for Investigating the Antimicrobial and Antifungal Properties of Carvone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Carvone, a monoterpenoid ketone found in the essential oils of plants like spearmint and caraway, is emerging as a significant natural antimicrobial and antifungal agent.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the applications of carvone, detailing its mechanisms of action and providing robust protocols for its investigation. This guide is designed to be a practical resource, blending established scientific principles with actionable experimental designs to facilitate the exploration of carvone's therapeutic potential.

Introduction to Carvone: A Natural Antimicrobial Agent

Carvone (C10H14O) is a monoterpene that exists as two enantiomers, S-(+)-carvone (from caraway and dill seed oils) and R-(−)-carvone (from spearmint oil), which differ in their organoleptic properties.[3] Beyond its traditional use as a flavoring agent in the food and beverage industry, carvone has demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antioxidant, and anti-inflammatory properties.[1] Its antimicrobial effects are attributed to its ability to disrupt cell membrane integrity and interfere with crucial cellular processes.[1][4] This has positioned carvone as a promising candidate for the development of new antimicrobial therapies, particularly in the context of rising antibiotic resistance.

Mechanisms of Antimicrobial and Antifungal Action

Carvone's efficacy against a range of pathogenic microbes stems from its multifaceted mechanisms of action, primarily targeting cellular membranes and vital enzymatic functions.

Disruption of Cell Membrane Integrity

The lipophilic nature of carvone allows it to partition into the lipid bilayer of bacterial and fungal cell membranes.[5] This insertion disrupts the membrane's structural integrity, leading to increased permeability.[1][6] The consequence is a leakage of essential intracellular components, such as ions and ATP, and a collapse of the proton motive force, ultimately resulting in cell death.[1][4]

Inhibition of Biofilm Formation

Bacterial and fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial agents. Carvone has shown promising activity in both inhibiting biofilm formation and disrupting established biofilms.[1][7] This is achieved by interfering with quorum sensing (QS), a cell-to-cell communication system that regulates biofilm development and virulence factor production in many pathogens.[8][9] Carvone has been shown to downregulate genes involved in biofilm regulation.[8]

Antifungal-Specific Mechanisms

Against fungal pathogens like Candida species, carvone has demonstrated the ability to inhibit germ tube formation, a critical virulence factor for invasive candidiasis.[1][10] It also induces ultrastructural changes in the fungal cell envelope, further compromising the pathogen's viability.[1][10]

Diagram: Proposed Mechanism of Carvone's Antimicrobial Action

Carvone_Mechanism cluster_carvone Carvone cluster_microbe Microbial Cell Carvone Carvone Membrane Cell Membrane Carvone->Membrane Disruption of Integrity (Increased Permeability) Biofilm Biofilm Formation Carvone->Biofilm Inhibition GermTube Germ Tube Formation (Fungi) Carvone->GermTube Inhibition QS Quorum Sensing Carvone->QS Inhibition CellDeath Cell Death Membrane->CellDeath Leakage of Cellular Contents ReducedVirulence Reduced Virulence & Pathogenicity Biofilm->ReducedVirulence Leads to GermTube->ReducedVirulence Leads to QS->Biofilm Downregulation

Caption: Carvone's multifaceted antimicrobial and antifungal mechanisms.

Protocols for In Vitro Evaluation

The following protocols provide a standardized framework for assessing the antimicrobial and antifungal properties of carvone.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol, based on the broth microdilution method, is fundamental for quantifying the antimicrobial and antifungal activity of carvone.[5]

Materials:

  • Carvone (S-(+)- or R-(−)- enantiomer)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inocula, adjusted to 0.5 McFarland standard

  • Positive control (conventional antibiotic or antifungal)

  • Negative control (broth medium)

  • Resazurin solution (for viability assessment)

Procedure:

  • Preparation of Carvone Stock Solution: Prepare a stock solution of carvone in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then dilute it in the broth medium to the highest desired concentration.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the carvone solution to create a range of concentrations.

  • Inoculation: Add the standardized microbial suspension to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include wells for a positive control (microbes with a known antimicrobial), a negative control (broth only), and a solvent control (microbes with the highest concentration of DMSO used).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of carvone that completely inhibits visible growth of the microorganism.[11] This can be assessed visually or by adding a viability indicator like resazurin.

  • MBC/MFC Determination: To determine the MBC or MFC, aliquot a small volume from the wells showing no visible growth onto an appropriate agar medium. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[10]

Diagram: Workflow for MIC and MBC/MFC Determination

MIC_MBC_Workflow Start Start PrepStock Prepare Carvone Stock Solution Start->PrepStock SerialDilution Perform Serial Dilutions in 96-well Plate PrepStock->SerialDilution Inoculate Inoculate with Microbial Suspension SerialDilution->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Determine MIC (Lowest concentration with no growth) Incubate->ReadMIC PlateNoGrowth Plate Aliquots from Wells with No Visible Growth ReadMIC->PlateNoGrowth IncubateAgar Incubate Agar Plates PlateNoGrowth->IncubateAgar ReadMBC Determine MBC/MFC (Lowest concentration with ≥99.9% killing) IncubateAgar->ReadMBC End End ReadMBC->End

Sources

Application Note: Carvone as a Pro-Apoptotic & ROS-Modulating Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carvone (


) is a monocyclic monoterpene ketone found abundantly in the essential oils of caraway (

-isomer) and spearmint (

-isomer).[1] While historically categorized as a flavorant with GRAS (Generally Recognized As Safe) status, recent pharmacological profiling has repositioned Carvone as a potent chemopreventive and therapeutic candidate.

This guide details the application of Carvone in oncology research, specifically focusing on its ability to induce oxidative stress-mediated apoptosis and modulate MAPK signaling . Unlike non-specific cytotoxins, Carvone exhibits a distinct mechanism involving the depletion of cellular antioxidant reserves (GSH), leading to a critical redox imbalance that triggers the intrinsic apoptotic cascade.

Key Biological Targets
  • Primary: Reactive Oxygen Species (ROS) generation / Glutathione (GSH) depletion.

  • Signaling: p38 MAPK activation; NF-

    
    B transcriptional suppression.[1]
    
  • Outcome: G2/M Cell Cycle Arrest; Caspase-dependent Apoptosis.[1]

Chemical Identity & Preparation

Reproducibility in Carvone research hinges on enantiomeric purity.[1] The two isomers exhibit distinct biological potencies.[2]

Compound Specifications
ParameterSpecificationNotes
IUPAC Name 2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
Isomer A

-(+)-Carvone
Source: Caraway/Dill.[1][3] Often more potent in anti-inflammatory assays.[1]
Isomer B

-(-)-Carvone
(L-Carvone)
Source: Spearmint.[1] Cited frequently in breast cancer (MCF-7) studies.[1]
Molecular Weight 150.22 g/mol
Solubility DMSO (>20 mg/mL), EthanolInsoluble in water.
Stability Volatile; Light-sensitiveStore at 4°C in amber vials.[1] Seal rapidly after use.
Stock Solution Protocol

Objective: Prepare a 100 mM Stock Solution.

  • Weigh 15.0 mg of pure Carvone (Oil density

    
     0.96 g/mL; pipetting by volume is less accurate due to viscosity).
    
  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO.

  • Vortex for 30 seconds until a clear, homogenous solution is achieved.

  • Aliquot into 50

    
    L volumes in amber PCR tubes to prevent freeze-thaw cycles.
    
  • Store at -20°C for up to 3 months.

Expert Insight: Carvone is highly lipophilic.[1] When dosing cells, ensure the final DMSO concentration is


 (v/v) to prevent solvent toxicity. Always include a "Vehicle Control" containing the equivalent volume of DMSO.

Mechanistic Application Note

The anticancer efficacy of Carvone is dose-dependent and cell-type specific.[1] In hematological malignancies (e.g., Myeloma KMS-5, Leukemia Molt-4), IC50 values are often in the micromolar range (20–50


M). In solid tumors (e.g., Breast MCF-7), efficacy may require millimolar concentrations (0.5–1.5 mM), suggesting a need for targeted delivery systems (e.g., nanoemulsions) for solid tumor therapy.
Pathway Architecture

Carvone acts as a "Redox Stressor."[1] It enters the cell and conjugates with Glutathione (GSH), the cell's primary antioxidant. This depletion leaves the cell vulnerable to ROS accumulation. High ROS levels damage the mitochondrial membrane (loss of


), releasing Cytochrome C. This triggers the Caspase 9 

Caspase 3 executioner pathway. Concurrently, ROS stress activates p38 MAPK, which suppresses pro-survival signals.

CarvoneMechanism Carvone Carvone (Extracellular) GSH GSH Depletion Carvone->GSH Conjugation ROS ROS Accumulation (Oxidative Stress) GSH->ROS Redox Imbalance Mito Mitochondrial Dysfunction (Loss of MMP) ROS->Mito Damage p38 p38 MAPK Activation ROS->p38 CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 CytoC->Caspase9 NFkB NF-kB Transcriptional Suppression p38->NFkB Inhibits Apoptosis APOPTOSIS (Cell Death) NFkB->Apoptosis Reduced Survival Signals Caspase3 Caspase-3/7 (Executioner) Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Carvone-induced apoptotic signaling cascade via ROS generation and mitochondrial dysfunction.[1]

Experimental Protocols

These protocols are designed for adherent cancer cell lines (e.g., MCF-7, HT-29).[1]

Protocol A: Differential Cytotoxicity Screening (MTT Assay)

Purpose: Determine the IC50 and establish the therapeutic window.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare serial dilutions of Carvone in complete media: 10, 25, 50, 100, 250, 500, 1000

      
      M.
      
    • Controls: Media only (Blank), DMSO Vehicle (0.5%), Positive Control (e.g., Doxorubicin 1

      
      M).
      
    • Incubate for 24h and 48h.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well.
    
    • Note: Carvone may interact with tetrazolium salts if not washed; however, standard protocol usually permits direct addition. If interference is suspected, wash cells with PBS before adding MTT media.

  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO. Shake on an orbital shaker for 15 min.
    
  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot dose-response curve (Log concentration vs. % Viability) to calculate IC50.

Protocol B: ROS Quantification (DCFDA Staining)

Purpose: Verify the oxidative mechanism.

  • Preparation: Seed cells in 6-well plates (

    
     cells/well). Treat with Carvone (at IC50 concentration) for early timepoints  (3h, 6h, 12h).
    
    • Expert Note: ROS is an early event.[1][4] Measuring at 24h might miss the peak spike.

  • Staining:

    • Wash cells with warm PBS.[1]

    • Add 10

      
      M DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media.[1]
      
    • Incubate for 30 min at 37°C in the dark.

  • Analysis (Flow Cytometry):

    • Harvest cells (trypsinize). Wash X2 with PBS.[1]

    • Resuspend in PBS.[1] Analyze immediately on FITC channel (Ex/Em: 485/535 nm).

    • Result: A rightward shift in fluorescence intensity indicates increased intracellular ROS.[1][5]

Protocol C: Apoptosis Detection (Annexin V / PI)

Purpose: Distinguish between necrosis and apoptosis.

  • Treatment: Treat cells with Carvone (IC50 and 2x IC50) for 24h.

  • Harvesting:

    • Collect supernatant (contains floating dead cells).

    • Trypsinize adherent cells.[1] Combine with supernatant.

    • Centrifuge at 1500 rpm for 5 min.

  • Staining:

    • Resuspend pellet in 100

      
      L 1X Annexin Binding Buffer.[1]
      
    • Add 5

      
      L Annexin V-FITC and 5 
      
      
      
      L Propidium Iodide (PI).[1]
    • Incubate 15 min at RT in the dark.

  • Flow Cytometry: Add 400

    
    L Binding Buffer and analyze.[1]
    
    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.[1]

Data Analysis & Interpretation

Expected IC50 Ranges
Cell LineTypeExpected IC50 (24h)Interpretation
KMS-5 Myeloma15 - 25

M
Highly Sensitive
Molt-4 Leukemia20 - 40

M
Highly Sensitive
HT-29 Colon100 - 500

M
Moderately Sensitive
MCF-7 Breast0.8 - 1.2 mMLow Sensitivity (Requires high dose)

Statistical Validation: Experiments must be performed in biological triplicates (


). Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the Vehicle Control. Significance should be set at 

.[1][3][5][6]

References

  • Bouyahya, A., et al. (2021).[7] "Health Benefits and Pharmacological Properties of Carvone." Biomolecules, 11(12), 1803. [Link]

  • Iyappan, P., et al. (2021).[8] "D-carvone induced ROS mediated apoptotic cell death in human leukemic cell lines (Molt-4)." Bioinformation, 17(1), 171-180.[8] [Link]

  • Patel, P. B., & Thakkar, V. R. (2014).[6] "L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines."[6][9] Nutrition and Cancer, 66(3), 453-462.[6] [Link]

  • Sousa, C., et al. (2023). "Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB."[1][10][11] International Journal of Molecular Sciences, 24(2), 1483. [Link]

  • Gopalkrishnan, A., et al. (2013). "D-carvone induces cytotoxicity and mitochondrial-mediated apoptosis in human colon cancer cell lines HT-29 and SW480."[1] International Journal of Pharmacy and Biological Archives, 4, 502-510.[6] [Link]

Sources

Protocols for the extraction of carvone from spearmint and caraway seeds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Extraction and Isolation of Carvone from Mentha spicata and Carum carvi

Executive Summary

This application note details the protocols for the extraction, isolation, and characterization of carvone enantiomers: (


)-(-)-carvone from spearmint (Mentha spicata) and (

)-(+)-carvone from caraway (Carum carvi). Unlike generic extraction guides, this document focuses on chirality preservation , matrix-specific optimization , and process scalability . We compare traditional Hydrodistillation (HD) with Supercritical Fluid Extraction (SFE), providing optimized parameters to maximize the Carvone:Limonene ratio while minimizing thermal degradation.

Strategic Overview: The Chiral Challenge

Carvone presents a classic case of biological chirality affecting organoleptic and pharmacological properties.

  • Source A: Mentha spicata (Spearmint)

    
    (
    
    
    
    )-(-)-Carvone
    .[1][2] Odor: Sweet mint.
  • Source B: Carum carvi (Caraway)

    
    (
    
    
    
    )-(+)-Carvone
    .[1][2] Odor: Spicy, rye bread.

Critical Mechanism: Both sources contain limonene as a biosynthetic precursor. The extraction challenge lies not just in yield, but in selectivity —separating the oxygenated terpene (carvone, bp 231°C) from the hydrocarbon terpene (limonene, bp 176°C) and preventing racemization or thermal artifact formation.

Material Preparation

Pre-treatment Logic: Intact oil glands (trichomes in mint, vittae in caraway) require mechanical disruption. However, excessive heat during grinding degrades volatiles.

  • Spearmint Leaves: Air-dry to <10% moisture. Cryogenic grinding (liquid

    
    ) is recommended to prevent volatile loss.
    
  • Caraway Seeds: These are fruits (achenes). The oil resides in internal vittae. "Flaking" or coarse crushing is superior to fine powdering, which causes oil caking and channeling during extraction.

Protocol A: Optimized Hydrodistillation (HD)

Best for: Bench-scale isolation, impurity profiling, and establishing a baseline.

The Mechanism: HD relies on the principle that immiscible liquids boil at a temperature lower than either component's boiling point (azeotrope-like behavior). This allows carvone (bp 231°C) to be distilled at ~98-100°C.

Experimental Setup
  • Apparatus: Clevenger-type apparatus (lighter-than-water oil configuration).

  • Solvent: Distilled water (pH adjusted).

Step-by-Step Methodology
  • Loading: Place 50g of prepared plant material in a 1L round-bottom flask.

  • Matrix Modification (Crucial Step):

    • Add 500mL distilled water.

    • Acidity Optimization: Adjust water to pH 6.0 using dilute citric acid. Note: Highly acidic conditions (pH <4) hydrolyze esters but may increase yield; neutral-to-slightly acidic is optimal for carvone stability.

    • Salting Out: Add 1% (w/v) NaCl . This increases the ionic strength of the water, reducing the solubility of the oxygenated carvone in the aqueous phase, thereby forcing it into the oil phase (yield increase ~12-20%).

  • Distillation: Heat to a rolling boil. Maintain condensation rate at 1-2 drops/second.

  • Time Course:

    • 0-30 min: Mostly Limonene (Hydrocarbons).

    • 30-120 min: Carvone rich fraction.

    • Recommendation: Collect fractions at 30 min intervals to separate limonene-rich and carvone-rich cuts.

  • Recovery: Drain the oil layer. Dry over anhydrous

    
    .[3][4]
    

Protocol B: Supercritical Extraction (SFE)

Best for: High purity, solvent-free residues, and thermolabile protection.

The Mechanism: Supercritical


 (

) acts as a tunable solvent. Low density favors hydrocarbons (limonene); high density favors oxygenated compounds (carvone).
SFE Parameter Optimization

We utilize a Step-Wise Fractionation strategy to separate limonene from carvone in situ.

ParameterStep 1: De-terpenation (Remove Limonene)Step 2: Carvone Extraction (Target)
Pressure 90 - 100 bar (Low density)150 - 300 bar (High density)
Temperature 40°C45°C

Flow
15 g/min 15 g/min
Time 30 mins60 - 90 mins
Selectivity High for non-polar hydrocarbonsHigh for polar oxygenated terpenes
Step-by-Step Methodology
  • Loading: Load 100g of coarse-ground material into the extraction vessel. Pack void spaces with glass beads to ensure uniform flow.

  • Step 1 (Limonene Removal): Pressurize to 90 bar at 40°C. Run dynamic extraction for 30 mins. Collect this fraction (mostly limonene/waxes) and set aside.

  • Step 2 (Carvone Isolation): Ramp pressure to 300 bar (for Caraway) or 150 bar (for Spearmint - softer matrix). Extract for 90 mins.

  • Depressurization: Collect extract in a separator cooled to 5°C to prevent volatile loss.

Purification: Vacuum Fractional Distillation

Crude extracts (especially HD) contain limonene. To isolate pure carvone (>95%):

  • Setup: Short-path vacuum distillation head.

  • Pressure: Reduce system pressure to 10 mmHg (Torr) .

  • Temperature Ramp:

    • Fraction 1 (Limonene): Distills at ~65-70°C (10 mmHg).

    • Fraction 2 (Intermediate): Transition phase.

    • Fraction 3 (Carvone): Distills at ~98-100°C (10 mmHg).[2]

  • Validation: Check refractive index (

    
    ).
    
    • Limonene: ~1.472

    • Carvone: ~1.499

Analytical Verification & Logic Flow

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the extraction method and the downstream analytical logic.

CarvoneExtraction Start Raw Material (Spearmint or Caraway) PreTreat Pre-Treatment (Cryo-milling or Flaking) Start->PreTreat Choice Select Method PreTreat->Choice HD Hydrodistillation (HD) Acidic pH + NaCl Choice->HD Bench Scale / Low Cost SFE Supercritical CO2 (SFE) Step-wise Fractionation Choice->SFE High Purity / Green CrudeHD Crude Oil (High Water Artifacts) HD->CrudeHD CrudeSFE SFE Extract (Solvent Free) SFE->CrudeSFE VacDist Vacuum Distillation (10 mmHg) CrudeHD->VacDist Remove Limonene CrudeSFE->VacDist Optional Polishing Analysis Chiral GC-MS Analysis (Beta-DEX Column) VacDist->Analysis

Caption: Decision matrix for carvone extraction, highlighting the divergence between traditional HD and modern SFE protocols.

Chiral GC-MS Quantification

Standard GC cannot distinguish enantiomers. You must use a chiral stationary phase.

  • Column:

    
    -Cyclodextrin derivative (e.g., Restek Rt-
    
    
    
    DEXse or Supelco
    
    
    -DEX 225).
  • Oven Program:

    • Initial: 40°C (Hold 1 min).

    • Ramp: 2°C/min to 170°C (Slow ramp essential for chiral resolution).

  • Elution Order (Typical on

    
    -DEX): 
    
    • (-)-Limonene

    • (+)-Limonene[5]

    • (

      
      )-(-)-Carvone  (Spearmint target)[2][6]
      
    • (

      
      )-(+)-Carvone  (Caraway target)
      

Comparative Data Summary

MetricHydrodistillation (HD)Supercritical

(SFE)
Total Yield (Oil) 1.5 - 3.0%3.5 - 4.5%
Carvone Recovery 50 - 60% of oil>75% of oil (Pressure dependent)
Thermal Degradation Moderate (Hydrolysis risk)Negligible
Solvent Residue None (Water based)None (

evaporates)
Extraction Time 3 - 4 Hours1 - 2 Hours
Energy Cost High (Boiling water)Moderate (Pump/Chiller)

References

  • Carvone Biosynthesis & Properties: Wikipedia Contributors. (2023). Carvone. Wikipedia. [Link]

  • SFE Parameters for Caraway: András, C. D., et al. (2015). Influence of Extraction Methods on Caraway (Carum carvi L.) Essential Oil Yield and Carvone/Limonene Ratio. Environmental Engineering and Management Journal. [Link]

  • Spearmint Distillation Optimization: Research Team. (2023).[6] Steps to achieve carvone-rich spearmint essential oil: a case study on different distillation methods. Frontiers in Nutrition/Food Science. [Link]

  • Educational Protocols & Stereochemistry: ChemRxiv. (2024). Adaptation of Chiral GC into existing undergraduate labs. [Link]

Sources

Derivatization of carvone for enhanced biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic methodology and biological evaluation of carvone-based derivatives, specifically focusing on thiosemicarbazones (for antimicrobial applications) and 1,2,3-triazole hybrids (for anticancer applications).[1] Carvone (


), a natural monoterpene ketone, exhibits limited bioavailability due to high lipophilicity and volatility. By targeting the carbonyl center and the isopropenyl group, researchers can introduce pharmacophores that enhance water solubility, target specificity, and metabolic stability. This guide provides step-by-step protocols, mechanistic insights, and validated workflows for drug discovery professionals.

Strategic Rationale: The Carvone Scaffold

The utility of carvone lies in its chirality—existing as (


)-(-)-carvone and (

)-(+)-carvone—and its dual-reactive sites (conjugated enone and isolated alkene).
FeatureLimitation in Native FormDerivatization StrategyTarget Outcome
Lipophilicity High (

); poor aqueous solubility.
Introduce polar heterocycles (Triazoles, Hydrazones).Improved bioavailability and blood distribution.
Volatility High vapor pressure; difficult to formulate.Increase molecular weight via condensation.Stable solid-state formulations.
Reactivity Michael acceptor (enone) can be promiscuous.Convert C=O to C=N (Schiff bases).Reduced off-target toxicity; specific metal chelation.

Synthetic Protocols

Workflow A: Synthesis of Carvone Thiosemicarbazones (Antimicrobial Focus)

Rationale: Thiosemicarbazones coordinate with transition metals (Fe, Cu) essential for bacterial metabolism and can disrupt membrane integrity.

Reagents:

  • (

    
    )-(-)-Carvone (98% purity)
    
  • Thiosemicarbazide[2][3][4][5][6]

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Protocol:

  • Stoichiometric Mix: Dissolve 10 mmol of (

    
    )-(-)-carvone in 20 mL of absolute ethanol in a round-bottom flask.
    
  • Activator Addition: Add 10 mmol of thiosemicarbazide.

  • Catalysis: Add 3–5 drops of glacial acetic acid. Note: Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the hydrazine moiety.

  • Reflux: Heat the mixture to reflux (

    
    ) under magnetic stirring for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).
    
  • Workup: Cool the solution to room temperature. If precipitation occurs, filter the solid.[7] If not, evaporate the solvent under reduced pressure to 20% volume and cool on ice to induce crystallization.

  • Purification: Recrystallize from hot ethanol to yield the pure thiosemicarbazone.

  • Validation:

    
    -NMR should show the disappearance of the carbonyl signal and the appearance of the N-H hydrazinic proton (
    
    
    
    ).
Workflow B: Synthesis of Carvone-1,2,3-Triazole Hybrids (Anticancer Focus)

Rationale: The "Click" reaction (CuAAC) grafts a triazole ring, which acts as a bioisostere of the amide bond, improving stability and binding to metalloproteinases (MMP-2/9) involved in metastasis.

Reagents:

  • Carvone-derived terminal alkyne (e.g., Propargyl ether of carvone oxime)

  • Aryl Azide (Substrate specific)

  • 
     (Catalyst source)[1][8]
    
  • Sodium Ascorbate (Reducing agent)[8]

  • 
    -Butanol/Water (1:1) or Ethanol/Water (1:5)[1]
    

Step-by-Step Protocol:

  • Precursor Preparation: Synthesize the propargyl-carvone intermediate by reacting carvone oxime with propargyl bromide in the presence of

    
     (acetone reflux).
    
  • Click Reaction Setup: In a reaction vial, suspend the Carvone-alkyne (1.0 equiv) and the organic Azide (1.0 equiv) in the solvent mixture (

    
    ).
    
  • Catalyst Generation: Add

    
     (
    
    
    
    ) followed by Sodium Ascorbate (
    
    
    ).[1] Critical: The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
  • Reaction: Stir vigorously at room temperature for 6–12 hours. The reaction is generally insensitive to oxygen but requires consistent stirring.

  • Quenching: Dilute with water (

    
    ) and extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography.
    
  • Validation:

    
    -NMR will reveal a distinct singlet for the triazole ring proton (
    
    
    
    ).

Synthetic Pathway Visualization

CarvoneSynthesis Carvone Native Carvone (Lipophilic, Volatile) Inter_Oxime Carvone Oxime Carvone->Inter_Oxime NH2OH·HCl Base Target_Thio Thiosemicarbazone (Antimicrobial) Carvone->Target_Thio Thiosemicarbazide EtOH, Reflux, H+ Inter_Alkyne Propargyl-Carvone (Alkyne Handle) Inter_Oxime->Inter_Alkyne Propargyl Bromide K2CO3 Target_Triazole 1,2,3-Triazole Hybrid (Anticancer) Inter_Alkyne->Target_Triazole R-N3 (Azide) CuSO4/NaAsc (Click)

Caption: Divergent synthetic pathways from the carvone scaffold yielding antimicrobial (green) and anticancer (blue) candidates.

Biological Evaluation Protocols

Antimicrobial Assay (MIC Determination)
  • Method: Broth Microdilution (CLSI Standards).

  • Organisms: S. aureus (Gram+), E. coli (Gram-).

  • Procedure:

    • Prepare stock solutions of derivatives in DMSO.

    • Dilute in Mueller-Hinton Broth to range

      
      .
      
    • Inoculate with

      
       bacterial suspension.
      
    • Incubate at

      
       for 24 hours.
      
    • Endpoint: Lowest concentration with no visible growth.

Anticancer Assay (MTT)
  • Cell Lines: HeLa, MCF-7, A549.

  • Procedure:

    • Seed cells (

      
      ) in 96-well plates.
      
    • Treat with derivatives (

      
      ) for 48 hours.
      
    • Add MTT reagent; incubate 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at

      
      . Calculate 
      
      
      
      .

Mechanism of Action (MOA)

The biological efficacy of these derivatives stems from distinct molecular interactions.

  • Thiosemicarbazones: Often act as tridentate ligands (N-N-S donor set), chelating iron (Fe) or copper (Cu). This depletes essential metals required for bacterial ribonucleotide reductase, inhibiting DNA synthesis. They also increase membrane permeability.

  • Triazoles: Induce apoptosis via the Caspase-3/7 pathway and arrest the cell cycle at the G2/M phase. The triazole ring facilitates hydrogen bonding with enzyme active sites (e.g., MMPs).

MOA Thio Thiosemicarbazone Derivative Metal Metal Chelation (Fe2+, Cu2+) Thio->Metal Sequesters Ions Membrane Bacterial Membrane Disruption Thio->Membrane Lipophilic Insertion Triaz Triazole Hybrid MMP MMP-2/9 Inhibition Triaz->MMP Active Site Binding Caspase Caspase-3/7 Activation Triaz->Caspase Signaling Cascade Death_Bac Bacterial Lysis Metal->Death_Bac Metabolic Failure Death_Can Apoptosis / G2-M Arrest MMP->Death_Can Reduced Metastasis Caspase->Death_Can Programmed Death Membrane->Death_Bac Leakage

Caption: Dual mechanistic pathways: Thiosemicarbazones target bacterial homeostasis, while Triazoles trigger apoptotic signaling in cancer cells.

References

  • Bouyahya, A., et al. (2021).[9] Health Benefits and Pharmacological Properties of Carvone. National Institutes of Health (NIH) / PMC.

  • Oubella, A., et al. (2022). New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Potential. Molecules.

  • Khatun, M., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches. Heliyon.

  • Ahmad, S., et al. (2018). Anticancer effects of Carvone in myeloma cells is mediated through the inhibition of p38 MAPK signalling pathway.[10] JBUON.

  • Strzelecka, M., et al. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics.[2] MDPI / PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Distillation Parameters for High-Purity Carvone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of high-purity carvone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for the distillation of carvone. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you navigate the complexities of achieving high-purity carvone.

Introduction to Carvone Purification

Carvone is a terpenoid found in the essential oils of spearmint, dill, and caraway seeds.[1] Its purification is a critical step for its application in the pharmaceutical, food, and fragrance industries. Fractional distillation is a primary technique for this purpose, but achieving high purity requires careful optimization of various parameters.[1][2] A significant challenge is carvone's high boiling point (approximately 231°C at atmospheric pressure) and its susceptibility to thermal degradation, making vacuum distillation a necessity.[3][4][5]

This guide will address common issues encountered during the distillation process, providing solutions grounded in chemical engineering principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying carvone?

A1: Carvone has a high boiling point and is prone to thermal decomposition at elevated temperatures.[3][4] Vacuum distillation lowers the boiling point of liquids, allowing carvone to vaporize at a lower temperature, thus preventing degradation and the formation of impurities. For instance, at a reduced pressure of 5 mmHg, carvone's boiling point is significantly lowered to 91°C.[1]

Q2: What is the primary impurity I should be concerned about when distilling carvone from essential oils?

A2: Limonene is a common impurity found alongside carvone in essential oils.[6] The challenge in separating these two compounds lies in their relatively close boiling points (Limonene: ~177°C, Carvone: ~231°C at atmospheric pressure).[3][4] While fractional distillation can separate them, achieving high purity often requires a distillation column with high theoretical plate count or complementary purification techniques.

Q3: Can I use steam distillation to purify carvone?

A3: Steam or hydro-distillation is primarily an extraction method to isolate essential oils from plant materials.[7][8][9] While it effectively removes carvone from the raw plant matrix, it is not an ideal method for achieving high purity. A significant amount of carvone can remain dissolved in the aqueous phase (hydrosol), leading to lower yields.[7] Additionally, it does not effectively separate carvone from other volatile components with similar properties, like limonene.

Q4: What is a reflux ratio, and how does it impact the purity of my distilled carvone?

A4: The reflux ratio is the ratio of the amount of condensate returned to the distillation column to the amount of condensate collected as product. A higher reflux ratio generally increases the number of theoretical plates in the column, leading to better separation and higher product purity.[10] However, an excessively high reflux ratio can significantly slow down the distillation process, making it less efficient.[10] The optimal reflux ratio is a balance between desired purity and distillation time.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low Yield of Purified Carvone

Q: I'm experiencing a significantly lower yield of carvone than expected after distillation. What are the potential causes and how can I fix this?

A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Initial Extraction: If you are starting from plant material, ensure your initial steam or hydro-distillation was carried out for a sufficient duration to extract the majority of the essential oil.

  • Carvone Remaining in the Hydrosol: As carvone has some solubility in water, a considerable amount might be left in the aqueous phase after steam distillation. To recover this, perform a liquid-liquid extraction of the hydrosol with a suitable organic solvent like dichloromethane or ethyl acetate.[7]

  • Thermal Degradation: If the distillation temperature is too high, carvone can degrade. Ensure you are using an appropriate vacuum level to keep the boiling point low. Monitor the color of the distillation pot; a darkening of the liquid can indicate decomposition.

  • Leaks in the Vacuum System: A leak in your vacuum distillation setup will lead to a higher pressure than intended, causing the carvone to boil at a higher temperature and potentially decompose. Always check your seals and joints before starting the distillation.

Problem 2: Persistent Impurities in the Final Product

Q: My final carvone fraction still shows the presence of limonene (or other impurities) when analyzed by GC. How can I improve the separation?

A: The presence of impurities, especially those with close boiling points like limonene, points to insufficient separation efficiency. Consider the following optimizations:

  • Increase the Reflux Ratio: A higher reflux ratio will provide better separation.[10] Experiment with incrementally increasing the reflux ratio while monitoring the purity of the collected fractions.

  • Improve Column Efficiency: Ensure your distillation column is well-packed and insulated. For very difficult separations, a spinning band distillation system can provide a very high number of theoretical plates.[2] Wrapping the column with glass wool or aluminum foil can help maintain the temperature gradient and prevent condensation issues.[11]

  • Maintain a Slow and Steady Distillation Rate: A slow, constant distillation rate is crucial for achieving equilibrium within the column and ensuring optimal separation.[11] Avoid rapid heating, which can lead to "bumping" and carry-over of impurities.

  • Consider Column Chromatography: For achieving the highest purity and effectively removing limonene, column chromatography is an excellent secondary purification step.[7] Carvone is more polar than limonene due to its ketone group and will adhere more strongly to a polar stationary phase like silica gel.[6][12] Limonene will elute first with a non-polar solvent, and then the polarity of the mobile phase can be increased to elute the purified carvone.

Problem 3: Isomerization of Carvone During Purification

Q: I suspect that my carvone is isomerizing during the purification process. What could be causing this and how can I prevent it?

A: Carvone can undergo isomerization, particularly in the presence of acidic or basic residues.[13]

  • Ensure Neutral pH: Before distillation, wash your crude carvone extract with a dilute sodium bicarbonate solution to neutralize any acidic impurities, followed by a wash with deionized water to remove any remaining base.

  • Thoroughly Dry the Sample: Ensure your carvone-containing solution is completely dry before distillation. The presence of water can sometimes facilitate side reactions at elevated temperatures. Using a drying agent like anhydrous sodium sulfate is recommended.[14]

  • Use Clean Glassware: Ensure all your glassware is thoroughly cleaned and free of any acidic or basic residues from previous experiments.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of Carvone

This protocol outlines the steps for purifying carvone from a crude essential oil mixture.

  • Preparation:

    • Ensure the crude essential oil is free of water. If necessary, dry the oil over anhydrous sodium sulfate and filter.[14]

    • Assemble the vacuum fractional distillation apparatus, including a distillation flask, a packed fractionating column, a condenser, a receiving flask, and a vacuum source with a manometer.

    • Add a magnetic stir bar to the distillation flask to prevent bumping.[3][4]

  • Distillation:

    • Charge the distillation flask with the crude carvone oil.

    • Begin stirring and slowly apply vacuum to the system.

    • Once the desired vacuum level is reached, begin heating the distillation flask gently.

    • Observe the temperature at the top of the column. Collect any initial low-boiling fractions (which may contain limonene) in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of carvone at that pressure, switch to a clean receiving flask to collect the main carvone fraction. Maintain a slow and steady collection rate of 1-2 drops per second.[11]

  • Completion:

    • Once the majority of the carvone has distilled, you may observe a drop in temperature or a change in the color of the remaining liquid.

    • Stop the heating and allow the system to cool completely before slowly releasing the vacuum.

    • Analyze the collected fractions for purity.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for analyzing the purity of your carvone fractions.

  • Sample Preparation:

    • Prepare a dilute solution of your carvone fraction in a suitable solvent (e.g., ethanol or hexane). A concentration of approximately 1 mg/mL is a good starting point.

  • GC Conditions (Example):

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5, DB-5) is typically suitable.

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 280°C

    • Oven Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 10°C/min.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of your prepared sample into the GC.

    • Identify the peaks corresponding to carvone and any impurities by comparing their retention times to those of pure standards.

    • Calculate the purity of your sample based on the relative peak areas.

Data Presentation

The following table summarizes key physical properties and recommended distillation parameters for carvone.

ParameterValueSource
Molecular Formula C10H14O[1]
Molar Mass 150.22 g/mol [1]
Boiling Point (Atmospheric) 231°C[1][5]
Boiling Point (5 mmHg) 91°C[1]
Density ~0.96 g/cm³[1]
Recommended Vacuum Level 5-25 torr[3][4]
Key Impurity Limonene[6]
Limonene Boiling Point ~177°C[3][4]

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow for the purification and analysis of carvone.

Carvone_Purification_Workflow cluster_extraction Initial Extraction cluster_pretreatment Pre-treatment cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Spearmint/Caraway steam_dist Steam Distillation plant_material->steam_dist crude_oil Crude Essential Oil steam_dist->crude_oil hydrosol Hydrosol steam_dist->hydrosol drying Drying (Anhydrous Na2SO4) crude_oil->drying extraction Solvent Extraction of Hydrosol hydrosol->extraction optional recovery extraction->crude_oil optional recovery distillation Vacuum Fractional Distillation drying->distillation chromatography Column Chromatography (optional, for high purity) distillation->chromatography gc_analysis GC/HPLC Analysis distillation->gc_analysis chromatography->gc_analysis pure_carvone High-Purity Carvone gc_analysis->pure_carvone

Sources

Technical Support Center: Solubility Solutions for Carvone Derivatives

[1]

Status: Operational Ticket Subject: Overcoming Aqueous Solubility & Volatility Barriers of Carvone Scaffolds Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Decision Matrix

The Challenge: Carvone (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

1

The Solution Architecture: Do not default to DMSO for every application. Select your solubilization strategy based on the biological context and required stability.

Method Selection Decision Tree

Use the following logic flow to determine the optimal formulation strategy for your specific experimental needs.

CarvoneSolubilityStartStart: Define Experimental ContextContextWhat is the Target System?Start->ContextInVitroIn Vitro / Cell CultureContext->InVitroInVivoIn Vivo / Animal ModelContext->InVivoConcCheckRequired Concentration?InVitro->ConcCheckRouteAdministration Route?InVivo->RouteLowConcLow (< 100 µM)Short Duration (< 24h)ConcCheck->LowConcHighConcHigh (> 100 µM)Long Duration (> 24h)ConcCheck->HighConcSol_CosolventMETHOD A:Cosolvent System(DMSO/Ethanol < 0.1%)LowConc->Sol_CosolventSimpleSol_CDMETHOD B:Cyclodextrin Inclusion(Prevents Volatility)HighConc->Sol_CDStableOralIPOral / I.P. InjectionRoute->OralIPTopicalTopical / TransdermalRoute->TopicalOralIP->Sol_CDAlternativeSol_NanoMETHOD C:Nanoemulsion (O/W)(High Bioavailability)OralIP->Sol_NanoHigh LoadTopical->Sol_NanoPermeability

Figure 1: Strategic decision tree for selecting carvone solubilization methods based on assay constraints.

Troubleshooting Hub (Q&A)

Issue 1: "My carvone precipitates when I dilute the DMSO stock into the culture medium."

Diagnosis: This is the "Crash-Out" effect. While carvone dissolves readily in DMSO, the dramatic change in polarity when diluted into aqueous buffer (PBS or media) forces the hydrophobic terpene out of solution, forming micro-crystals or oil droplets that are often invisible to the naked eye but cytotoxic to cells.

Corrective Action:

  • Limit Stock Concentration: Do not prepare stock solutions >1000x the final concentration.

  • Step-Down Dilution: Instead of a single 1:1000 dilution, perform two 1:32 dilutions using an intermediate buffer containing 10% cosolvent.

  • Switch to Ethanol (with caution): Ethanol is often a better cosolvent for terpenes than DMSO due to better miscibility profiles with lipid membranes, but it is more volatile.[1]

  • Adopt Method B (Cyclodextrins): If precipitation persists at therapeutically relevant doses, cosolvents are insufficient.[1] You must encapsulate the molecule.

Issue 2: "I am seeing inconsistent IC50 values across replicate plates over 48 hours."

Diagnosis: Carvone is volatile.[1][2] In standard 37°C incubation, free carvone evaporates from the wells, effectively lowering the dosage over time.[1] Wells on the edge of the plate (edge effect) lose compound faster than center wells.

Corrective Action:

  • Seal the Plates: Use adhesive plate sealers compatible with gas exchange (e.g., breathable membranes) or incubate in a humidity chamber with minimal headspace.[1]

  • Encapsulation: This is the definitive fix. Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[3] The hydrophobic cavity of the CD traps the carvone, significantly reducing its vapor pressure and preventing evaporation while maintaining water solubility [1, 2].

Issue 3: "I need to deliver a high dose (100 mg/kg) orally to mice, but the volume is too high."

Diagnosis: Aqueous solubility limits the concentration you can achieve, forcing you to administer unethically large volumes of fluid.[1]

Corrective Action: Formulate a High-Energy Nanoemulsion (Method C) . By dispersing carvone as nanodroplets within an oil-in-water system, you can increase the apparent solubility by 100-fold or more, allowing for concentrated, low-volume dosing [3].[1]

Detailed Experimental Protocols

Protocol A: Preparation of Carvone/HP-β-CD Inclusion Complex

Best for: In vitro assays requiring stability and high solubility.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has a hydrophilic exterior and a lipophilic interior cavity. It forms a 1:1 host-guest complex with carvone, shielding the hydrophobic terpene from water while allowing the complex to dissolve freely.

Materials:

  • Carvone (S- or R-enantiomer)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3]

  • Acetone (Analytical Grade)

  • Deionized Water (

    
    )
    
  • 0.45 µm Polyethersulfone (PES) Syringe Filter

Workflow:

  • Host Solution: Dissolve 1.75 g of HP-β-CD in 7 mL of

    
      (25% w/v solution). Heat to 65°C  with magnetic stirring [4].
    
  • Guest Solution: Dissolve carvone in acetone to a concentration of 200 mg/mL .

  • Complexation: Add the carvone/acetone solution dropwise into the hot HP-β-CD solution under rapid stirring.

    • Critical Step: The rate should be slow enough to prevent immediate oil separation.

  • Solvent Evaporation: Continue stirring at 65°C (open vessel) for 45–60 minutes until all acetone has evaporated and the solution volume reduces to the original water volume.

  • Filtration: Allow the solution to cool to room temperature. Filter through a 0.45 µm filter to remove any uncomplexed (insoluble) carvone.

  • Lyophilization (Optional): Freeze-dry the filtrate to obtain a water-soluble powder.

Validation:

  • The resulting solution should be clear.

  • Yield Calculation: Analyze carvone content via HPLC. Expect ~85-90% encapsulation efficiency [4].

Protocol B: High-Energy Carvone Nanoemulsion (O/W)

Best for: In vivo oral/IP administration and topical applications.

Mechanism: Uses mechanical shear (ultrasonication) to break carvone oil droplets into the nanometer range (<200 nm), stabilized by a surfactant (Tween 80). This increases the surface area for absorption and prevents phase separation (creaming) [3].

Materials:

  • Carvone (Oil Phase)

  • Tween 80 (Surfactant)[4]

  • Sodium Alginate (Optional, for stability/coating)[1][4]

  • Ultrasonic Homogenizer (Probe Sonicator)

Workflow:

  • Coarse Emulsion: Mix Carvone and Tween 80 in a 1:2 ratio (e.g., 1 mL Carvone : 2 mL Tween 80). Add 7 mL of

    
      (or PBS).
    
  • Vortex: Vortex vigorously for 2 minutes to create a milky, coarse emulsion.

  • Ultrasonication:

    • Place the tube on ice to prevent overheating (which degrades terpenes).

    • Sonicate using a probe sonicator at 20 kHz, 40% amplitude .

    • Cycle: 5 minutes total (Pulse 30s ON / 10s OFF).

  • Characterization: The final emulsion should be translucent to slightly opalescent (Tyndall effect).

    • Target Size: < 200 nm (Verify with Dynamic Light Scattering if available).

    • Stability:[1][3][5][6][7] Stable for >7 days at 4°C.

Reference Data

Table 1: Solubility & Toxicity Profile[1]
ParameterPure Carvone (Water)Carvone + 0.1% DMSOCarvone-CD ComplexNanoemulsion
Solubility Limit ~1.3 mg/mL (8.6 mM)~1.5 mg/mL> 15 mg/mL [1,4]> 50 mg/mL [3]
Stability (Volatility) Poor (Evaporates)PoorExcellent (Trapped)Good (Stabilized)
Cell Toxicity (Vehicle) N/ALow (Safe < 0.1%)Very Low (Safe)Moderate (Surfactant dependent)
Primary Use Case Not RecommendedQuick ScreeningGold Standard (In Vitro) In Vivo / Drug Delivery
Table 2: Solvent Limits in Biological Systems[1]
SolventMax Final Conc. (Cell Culture)Max Dose (Mice - Oral)Max Dose (Mice - I.V.)
DMSO 0.1% (v/v)10 mL/kg (diluted)Not Recommended
Ethanol 0.5% (v/v)10 mL/kg (diluted)Not Recommended
Tween 80 0.05% (v/v)50 mg/kg< 1% solution

References

  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. National Institutes of Health (PMC).

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText.

  • In vitro anthelmintic activity of an R-carvone nanoemulsions towards multiresistant Haemonchus contortus. National Institutes of Health (PMC).

  • An Optimization Procedure for Preparing Aqueous CAR/HP-CD Aggregate Dispersions. Semantic Scholar.

  • Penetration-enhancing effect of ethanol-water solvent system and ethanolic solution of carvone. PubMed.

Technical Support Center: A Researcher's Guide to Carvone Stability

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for carvone. This guide is designed for researchers, scientists, and drug development professionals who utilize carvone in their experiments and formulations. Carvone, a naturally occurring monoterpenoid, is valued for its diverse applications, from flavoring and fragrance to its potential as an insecticide and pharmaceutical agent.[1] However, its chemical structure—containing a conjugated ketone system and multiple double bonds—renders it susceptible to degradation under various experimental and storage conditions.[2]

This document provides in-depth, field-proven insights into the mechanisms of carvone degradation and offers practical, validated protocols to ensure its stability during storage and processing. Our goal is to empower you to anticipate and prevent stability issues, ensuring the integrity and reproducibility of your research.

Understanding Carvone Degradation: Core Mechanisms

This section addresses the fundamental chemical pathways through which carvone can degrade. Understanding these mechanisms is the first step in effective troubleshooting.

Q: What are the primary chemical reactions that cause carvone to degrade?

A: Carvone's instability primarily stems from three key chemical pathways: isomerization, oxidation, and photodegradation. Each is triggered by specific environmental factors.

  • Isomerization (Acid-Catalyzed): In the presence of acid, carvone can undergo a keto-enol tautomerization and subsequent rearrangement to form its more thermodynamically stable phenolic isomer, carvacrol.[3][4] This is one of the most common degradation pathways encountered during acidic extractions or in acidic formulations. The conversion can be quantitative with sufficient time and heat.[5]

  • Oxidation: The double bonds in the carvone molecule are susceptible to oxidation, especially in the presence of atmospheric oxygen.[2] This can lead to the formation of various oxidation products, including carvone oxide (an epoxide).[2][6] This process can be accelerated by heat, light, and the presence of alkali.[2]

  • Photodegradation: Exposure to light, particularly UV wavelengths, can induce a photoisomerization reaction in carvone, especially in aqueous solutions. The primary product of this reaction is carvone camphor.[1][7] This is a critical consideration for experiments conducted on the benchtop under ambient light over extended periods.

  • Reduction: While less common during storage, the carbonyl group and double bonds can be reduced by various chemical reagents, leading to products like carveol, dihydrocarvone, or carvomenthol.[2] This is more of a consideration during chemical synthesis steps rather than storage.

Q: Are (+)-Carvone (Caraway/Dill) and (-)-Carvone (Spearmint) equally stable?

A: (+)-Carvone and (-)-Carvone are enantiomers—mirror images of each other.[8] From a chemical stability perspective regarding the degradation pathways mentioned above (isomerization, oxidation, photodegradation), they are expected to behave identically as these reactions do not typically depend on the chirality of the starting material. However, some studies suggest minor differences in their efficacy as antioxidants, with l-carvone showing a slightly higher protective effect in sunflower oil compared to d-carvone.[9][10][11] For most storage and handling purposes, their stability can be considered the same.

Q: What are the most common degradation products I should monitor for?

A: Based on the primary degradation pathways, the key impurities to monitor for are:

  • Carvacrol: The phenolic isomer formed under acidic conditions.[4][5]

  • Carvone Camphor: The photoisomer formed in aqueous solutions upon light exposure.[1]

  • Carvone Oxide: A common product of oxidation.[6][12]

  • Dihydrocarvone: A reduction product that can also be formed through microbial degradation.[1][7]

Carvone Degradation Pathways Diagram

Carvone_Degradation cluster_degradation Degradation Products Carvone Carvone Carvacrol Carvacrol Carvone->Carvacrol Acid (H+) Isomerization Carvone_Camphor Carvone Camphor Carvone->Carvone_Camphor Light (hν) Photoisomerization Carvone_Oxide Carvone Oxide Carvone->Carvone_Oxide Oxygen (O2) Oxidation Dihydrocarvone Dihydrocarvone Carvone->Dihydrocarvone Reducing Agents or Microbes

Caption: Primary degradation pathways of carvone.

Troubleshooting Guide: Proactive Prevention & Problem Solving

This section is formatted as a practical Q&A guide to address specific issues you may encounter in the lab.

Storage & Handling Issues
Q: I opened my bottle of carvone, and it has a harsh, phenolic odor instead of its characteristic minty/spicy scent. What happened?

A: This is a classic sign of acid-catalyzed isomerization to carvacrol. Carvacrol is a major component of oregano and has a distinct phenolic, medicinal odor.[4][5] This degradation can occur if the carvone was exposed to acidic contaminants, stored in a non-neutral container, or if acidic degradation products formed over time due to slow oxidation. To prevent this, always store pure carvone in clean, inert containers (e.g., amber glass) and consider purging the headspace with an inert gas like nitrogen or argon before sealing.

Q: My carvone, which was a pale-yellow liquid, has darkened over time. Is it still usable?

A: A color change often indicates oxidation. While the product might still be predominantly carvone, the presence of colored impurities suggests that degradation has occurred. The usability depends on the stringency of your application. For sensitive assays or pharmaceutical formulations, the material should be re-analyzed for purity (e.g., by GC-MS) before use. For less sensitive applications, its use may be acceptable, but you risk introducing confounding variables. The best practice is to prevent oxidation in the first place by following proper storage protocols.

Q: What are the definitive optimal conditions for the long-term storage of pure carvone?

A: To maximize shelf life, which can be 24 months or longer, you must mitigate all primary degradation pathways.[13][14] See the detailed protocol below.

ParameterRecommendationRationale
Temperature Store at 2-8°C. Some sources suggest <15°C.[15][16]Reduces the rate of all chemical reactions, including oxidation and isomerization.
Light Store in an amber glass bottle or protect from light.[13][17]Prevents light-induced photodegradation to carvone camphor.
Atmosphere Purge headspace with an inert gas (Nitrogen or Argon).Displaces oxygen, preventing oxidative degradation.
Container Tightly sealed, inert glass container.[13][18]Prevents exposure to atmospheric oxygen and moisture and avoids potential reactions with container material.
Purity Use high-purity carvone.Impurities can sometimes catalyze degradation reactions.
Processing & Experimental Issues
Q: I am running a reaction in an acidic aqueous buffer. My post-reaction analysis (GC/HPLC) shows a significant new peak. Could this be a degradation product?

A: Absolutely. It is highly probable that you are observing carvacrol, the product of acid-catalyzed isomerization.[5][19] The combination of acid and heat (even refluxing at 100°C) can lead to near-quantitative conversion.[19]

  • Validation: To confirm, run a carvacrol standard on your analytical system.

  • Mitigation: If carvacrol formation is undesirable, investigate alternative, non-acidic buffer systems. If the acidic pH is required for your reaction, conduct the experiment at the lowest possible temperature and for the shortest possible duration to minimize the isomerization.

Q: My cell culture experiment with carvone is giving inconsistent results. The media is exposed to ambient light in the incubator and on the bench. Could the carvone be degrading?

A: Yes, this is a significant risk. In aqueous media, carvone can photodegrade to carvone camphor upon exposure to light.[1] Since this happens over time, experiments of longer duration may have a lower effective concentration of carvone than shorter ones, leading to inconsistent results.

  • Mitigation: Protect your solutions and culture plates from light by using amber-colored vessels or by wrapping them in aluminum foil.[17] Prepare stock solutions fresh and store them protected from light.

Q: How can I prepare and handle a carvone solution for an experiment to prevent oxidation?

A: When preparing a carvone solution, especially in an organic solvent for formulation or chemical reactions, preventing oxygen exposure is key. See the protocol below for handling under an inert atmosphere. The core principle is to remove dissolved oxygen from your solvent and maintain an inert headspace in your reaction vessel.

Troubleshooting Decision Tree

Troubleshooting_Carvone start Problem with Carvone Integrity issue What is the observed issue? start->issue odor_change odor_change issue->odor_change Off-Odor (Phenolic) color_change color_change issue->color_change Color Darkening bad_results bad_results issue->bad_results Inconsistent Results cause_isomer cause_isomer odor_change->cause_isomer Likely Cause: Acid-catalyzed isomerization to carvacrol. cause_oxid cause_oxid color_change->cause_oxid Likely Cause: Oxidation. context context bad_results->context What are the experimental conditions? solution_isomer solution_isomer cause_isomer->solution_isomer Solution: - Check for acidic contaminants. - Store in inert container. - Purge with inert gas. solution_oxid solution_oxid cause_oxid->solution_oxid Solution: - Re-test purity before use. - Store under inert gas. - Store cold and dark. context_acid context_acid context->context_acid Acidic Media context_light context_light context->context_light Aqueous + Light cause_isomer2 cause_isomer2 context_acid->cause_isomer2 Degradation to Carvacrol is likely. cause_photo cause_photo context_light->cause_photo Photodegradation to Carvone Camphor is likely. solution_isomer2 solution_isomer2 cause_isomer2->solution_isomer2 Solution: - Use non-acidic buffer if possible. - Lower temperature and time. solution_photo solution_photo cause_photo->solution_photo Solution: - Protect all solutions from light (amber vials, foil).

Caption: Decision tree for troubleshooting carvone instability.

Key Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Carvone

This protocol is designed to maximize the shelf life of pure (neat) carvone.

Materials:

  • High-purity carvone

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (Nitrogen or Argon) with a regulator and tubing

  • Refrigerator (2-8°C)

Procedure:

  • Container Preparation: Ensure the amber glass vial and cap are scrupulously clean and dry.

  • Aliquotting: If you have a large stock bottle, it is best practice to aliquot the carvone into smaller, single-use vials. This avoids repeatedly opening the main stock bottle to air and moisture.

  • Inert Gas Purge: Place a long needle or tubing connected to the inert gas source into the vial, with the tip below the level of the liquid carvone. Gently bubble the gas through the liquid for 1-2 minutes to displace any dissolved oxygen.

  • Headspace Purge: Remove the needle from the liquid but keep it in the vial's headspace. Gently flush the headspace with the inert gas for another 30 seconds to replace the air.

  • Sealing: While maintaining a positive pressure of inert gas, quickly and tightly seal the vial with the PTFE-lined cap.

  • Labeling: Clearly label the vial with the contents, date, and storage conditions.

  • Storage: Place the sealed vial in a refrigerator at 2-8°C, away from any light sources.

Protocol 2: Basic Quality Control Analysis by GC-MS

This protocol provides a basic method to check for the presence of common carvone degradants.

Instrumentation & Consumables:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms)

  • Helium carrier gas

  • Carvone sample

  • High-purity solvent for dilution (e.g., Hexane, Ethyl Acetate)

  • Standards for carvacrol and (if available) carvone camphor for retention time confirmation.

Procedure:

  • Sample Preparation: Prepare a dilute solution of your carvone sample (e.g., 100 µg/mL) in a suitable solvent.

  • GC Method (Example):

    • Injector Temp: 250°C

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Injection Volume: 1 µL (split injection, e.g., 50:1).

  • MS Method (Example):

    • Ion Source Temp: 230°C

    • Scan Range: 40-300 m/z.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis:

    • Inject the prepared sample.

    • Identify the main carvone peak.

    • Search the chromatogram for peaks corresponding to the expected degradants.

    • Carvone: Molecular Weight = 150.22 g/mol

    • Carvacrol: Molecular Weight = 150.22 g/mol (isomer)

    • Carvone Camphor: Molecular Weight = 150.22 g/mol (isomer)

    • Compare the mass spectra of any unknown peaks with a library (e.g., NIST) to tentatively identify them. For definitive identification, compare retention times and mass spectra with pure standards.

References

  • Wikipedia. Carvone. [Link]

  • PubChem. Carvone, (+-)-. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) Degradation and Pathways of Carvone in Soil and Water. [Link]

  • ACS Publications. Acid-Catalyzed Isomerization of Carvone to Carvacrol. Journal of Chemical Education. [Link]

  • Homework.Study.com. (R)-Carvone, the major component of the oil of spearmint, undergoes acid-catalyzed isomerization... [Link]

  • National Center for Biotechnology Information (PMC). Degradation and Pathways of Carvone in Soil and Water. [Link]

  • ACS Publications. Acid-Catalyzed Isomerization of Carvone to Carvacrol. Journal of Chemical Education. [Link]

  • The Good Scents Company. laevo-carvone. [Link]

  • My Skin Recipes. Carvone L – Spearmint aromatic. [Link]

  • ResearchGate. Scheme of the isomerization of S-carvone to carvacrol over clinoptilolite. [Link]

  • ResearchGate. Heterogeneous acid-catalysed isomerization of carvone to carvacrol. [Link]

  • ResearchGate. Structures of carvone and its degradation products. [Link]

  • MDPI. S-Carvone Formulation Based on Granules of Organoclay to Modulate Its Losses and Phytotoxicity in Soil. [Link]

  • University of Hertfordshire. L-carvone (Ref: L 91105D). AERU. [Link]

  • MDPI. Degradation and Pathways of Carvone in Soil and Water. [Link]

  • CDN. Exp 1 - Separation of Carvone and Limonene. [Link]

  • Acta Horticulturae. Effects of S-carvone, caraway essential oil, 1,4-DMN and Aloe vera gel on the shelf life of two potato cultivars at ambient temperatures. [Link]

  • ACS Publications. Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxidation Reactions. Journal of Chemical Education. [Link]

  • Journal of Ecological Engineering. Comparative Study of Carvones from Various Essential Oils and Their Ability to Increase the Stability of Fat-Containing Products. [Link]

  • Carl ROTH. Safety Data Sheet: (+)-Carvone. [Link]

  • ResearchGate. S-Carvone Formulation Based on Granules of Organoclay to Modulate Its Losses and Phytotoxicity in Soil. [Link]

  • Squarespace. Regioselective Epoxidation of Carvone. [Link]

  • Carl ROTH. Safety Data Sheet: (-)-Carvone. [Link]

  • Scientific Research Publishing. Orange Peel Waste Valorization from Bioactive Compound Recovery to Functional and Industrial Applications. [Link]

  • University of Hertfordshire. Carvone. AERU. [Link]

  • jeeng.net. Comparative Study of Carvones from Various Essential Oils and Their Ability to Increase the Stability of Fat-Containing Products. [Link]

  • PubMed. [Analysis of the degrading products of carbofuran by Sphingomonas sp. with GC/MS and GC/FTIR]. [Link]

  • ResearchGate. Comparative Study of Carvones from Various Essential Oils and Their Ability to Increase the Stability of Fat-Containing Products. [Link]

  • jeeng.net. Comparative Study of Carvones from Various Essential Oils and Their Ability to Increase the Stability of Fat-Containing Products. [Link]

  • MDPI. Preliminary Microbiological Tests of S-Carvone and Geraniol and Selected Derivatives of These Compounds That May Be Formed in the Processes of Isomerization and Oxidation. [Link]

  • YouTube. Carvone Epoxidation Lab. [Link]

  • Science News Explores. Explainer: What is chirality? [Link]

  • The following tests require special handling. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antioxidant Potential of Carvone from Different Essential Oils

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Carvone, a monoterpene ketone, is a significant bioactive compound found in the essential oils of several aromatic plants.[1] It exists as two distinct enantiomers, S-(+)-carvone and R-(-)-carvone, which possess different aromatic profiles and are dominant in different essential oils.[2][3] S-(+)-carvone is characteristic of caraway (Carum carvi) and dill (Anethum graveolens) seeds, imparting a spicy, herbaceous scent.[2][4] In contrast, R-(-)-carvone is the principal component of spearmint (Mentha spicata) essential oil, responsible for its familiar minty aroma.[2][5]

Beyond their use in the flavor and fragrance industries, there is growing scientific interest in the pharmacological properties of carvone, particularly its antioxidant activity.[1][6] Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous chronic diseases. Carvone's ability to neutralize harmful free radicals makes it a valuable natural compound for applications in pharmaceuticals, nutraceuticals, and food preservation.[1][7]

This guide provides a comparative analysis of the antioxidant potential of carvone derived from its most abundant natural sources. We will examine the typical carvone content in these essential oils, compare their antioxidant activities based on published experimental data, and provide detailed protocols for key antioxidant assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the antioxidant capabilities of carvone.

Carvone Concentration in Primary Essential Oil Sources

The antioxidant capacity of an essential oil is heavily influenced by the concentration of its active constituents. Carvone is the major component in the essential oils of spearmint, caraway, and dill, but its percentage can vary significantly based on factors like plant species, geographical origin, harvest time, and extraction method.[1]

  • Spearmint (Mentha spicata) Oil: This oil is the primary source of R-(-)-carvone, with concentrations typically ranging from 50% to 80%.[5] Specific analyses have reported carvone content between 40.8% and 65.4%.[8] Studies have also shown that storage conditions can impact the carvone concentration over time.

  • Caraway (Carum carvi) Oil: Caraway seeds yield an essential oil rich in S-(+)-carvone, generally constituting 60-70% of the oil.[5] Published studies show a wide range, with some reporting carvone levels of 48.53% and others as high as 71.26%.[9][10][11]

  • Dill (Anethum graveolens) Oil: Dill seed oil also contains S-(+)-carvone as a major component, typically in the range of 40-60%.[5] One analysis of dill seed essential oil identified carvone as the most abundant compound at 66.2%.[12]

This variability underscores the importance of chemical characterization (e.g., via Gas Chromatography-Mass Spectrometry - GC-MS) of any essential oil batch prior to its use in antioxidant studies to ensure accurate interpretation of results.

Comparative Analysis of Antioxidant Potential

Evaluating the antioxidant potential of carvone across different essential oils presents a challenge: most studies measure the activity of the whole essential oil, not of carvone isolated from that specific oil. The overall antioxidant effect is a result of the synergistic or antagonistic interactions between all components, including other terpenes like limonene, which is also present in these oils.[9][12]

However, by comparing the antioxidant activity of essential oils with known carvone concentrations, we can infer the potential contribution of carvone to the overall effect. The following table summarizes experimental data from studies on caraway, dill, and spearmint essential oils using common antioxidant assays.

Essential Oil SourceMajor Carvone IsomerCarvone Content (%)DPPH Assay (IC₅₀/Activity)ABTS Assay (IC₅₀)FRAP AssayReference(s)
Carum carvi (Caraway)S-(+)-carvone48.53%46.51 µg/mL5.34 µg/mL-[9][10][13]
Carum carvi (Caraway)S-(+)-carvone71.26%1443 µM TE/mL-1282.36 µM TE/mL[11]
Anethum graveolens (Dill)S-(+)-carvone66.2%2.629 mg/mL--[12]
Mentha spicata (Spearmint)R-(-)-carvone41.1%31.45% inhibition--[8]

IC₅₀ (half maximal inhibitory concentration) values represent the concentration required to scavenge 50% of radicals; a lower value indicates higher antioxidant activity.

Interpretation of Data:

  • The essential oil of Carum carvi demonstrates significant antioxidant activity, particularly in the ABTS assay, with an IC₅₀ value of 5.34 µg/mL.[9][10] This potent activity is likely driven by its high concentration of carvone.

  • The data for Anethum graveolens oil shows a much higher IC₅₀ value in the DPPH assay (2.629 mg/mL), suggesting weaker radical scavenging activity compared to the caraway oil sample tested under similar assay types.[12]

  • Studies on isolated carvone confirm its intrinsic antioxidant properties.[14][15] Its mechanism is attributed to the ability to donate a hydrogen atom, which stabilizes free radicals, a process enhanced by resonance stabilization within the molecule.[16] Some research also suggests that R-(-)-carvone (from spearmint) may exhibit a slightly higher protective effect against lipid oxidation than S-(+)-carvone.[17][18]

While direct comparison is complicated by differing methodologies and reporting units across studies, the evidence strongly suggests that essential oils with higher carvone content, such as those from caraway and spearmint, are potent sources of natural antioxidants. The overall activity is a complex interplay of its constituents, but carvone is undeniably a primary contributor.

Proposed Antioxidant Mechanism of Carvone

Carvone's antioxidant activity is primarily attributed to its molecular structure, which facilitates the donation of a hydrogen atom to neutralize free radicals. This action is a key characteristic of many phenolic and terpenoid antioxidants.

Carvone_Antioxidant_Mechanism cluster_0 Mechanism cluster_1 Key Structural Feature Carvone Carvone Carvone_Radical Stabilized Carvone Radical Carvone->Carvone_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance Feature α,β-Unsaturated Ketone Allows for Resonance Stabilization Carvone_Radical->Feature

Caption: Proposed mechanism of carvone as a free radical scavenger.

Experimental Methodologies

To ensure reproducibility and accuracy in assessing antioxidant potential, standardized protocols are essential. Below are detailed, step-by-step methodologies for three common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[19]

Principle: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at approximately 517 nm.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle in the dark to prevent degradation.

  • Sample Preparation: Prepare a stock solution of the essential oil or isolated carvone in methanol. Create a series of dilutions from this stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each sample dilution to respective wells.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a control well containing 50 µL of methanol and 150 µL of the DPPH solution.

    • Prepare a blank well for each sample concentration containing 50 µL of the sample and 150 µL of methanol.

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 (Where A_control is the absorbance of the control and A_sample is the absorbance of the sample, corrected for its blank).

  • IC₅₀ Determination: Plot the % inhibition against the sample concentration to determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants reduce this radical, causing a loss of color.[20]

Principle: The reduction of the pre-formed ABTS radical cation is measured by the decrease in its characteristic absorbance at 734 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the radical, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare a stock solution and a series of dilutions of the essential oil or carvone in methanol or ethanol.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each sample dilution.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay.

  • IC₅₀ Determination: Plot the % inhibition against the sample concentration to determine the IC₅₀ value.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.[21]

Principle: The reduction of the colorless Fe³⁺ complex to the blue Fe²⁺ complex is monitored by the increase in absorbance at 593 nm.[22]

Step-by-Step Protocol:

  • Reagent Preparation (FRAP Reagent):

    • Prepare a 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM TPTZ solution in 40 mM HCl.

    • Prepare a 20 mM aqueous solution of FeCl₃·6H₂O.

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

  • Sample Preparation: Prepare dilutions of the essential oil or carvone in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each sample dilution.

    • Add 180 µL of the pre-warmed FRAP working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using a known antioxidant, such as Trolox or FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as Trolox Equivalents (TE) or Fe²⁺ equivalents.

General Experimental Workflow

The process of evaluating the antioxidant potential of carvone from an essential oil follows a logical sequence from material acquisition to data analysis.

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Antioxidant Assays cluster_2 Phase 3: Data Analysis A Source Essential Oil (e.g., Spearmint, Caraway) B Chemical Characterization (GC-MS for Carvone %) A->B C Sample Dilution Series B->C D DPPH Assay C->D E ABTS Assay C->E F FRAP Assay C->F G Spectrophotometric Measurement D->G E->G F->G H Calculate % Inhibition G->H I Determine IC50 Values or Trolox Equivalents H->I J Comparative Analysis I->J

Caption: General workflow for comparing antioxidant potential.

Conclusion

Carvone is a principal contributor to the antioxidant activity of essential oils from spearmint, caraway, and dill. While the overall antioxidant potential of an essential oil is a complex function of its complete chemical profile, a higher concentration of carvone is strongly correlated with potent free radical scavenging capabilities. Both R-(-)-carvone from spearmint and S-(+)-carvone from caraway and dill demonstrate significant antioxidant effects, making their parent essential oils valuable sources of natural antioxidants. For researchers and developers, it is critical to perform chemical analysis to quantify carvone content and to employ multiple, standardized antioxidant assays to comprehensively evaluate and compare the potential of these natural products for pharmaceutical, nutraceutical, or food preservation applications.

References

  • Wikipedia contributors. (2024). Carvone. Wikipedia, The Free Encyclopedia. [Link]

  • Pombal, S., et al. (2020). Antioxidant Activity of New Carvone Derivatives. ResearchGate. [Link]

  • Kaur, G. J., et al. (2010). Antioxidant activity of Anethum graveolens L. essential oil constituents and their chemical analogues. PubMed. [Link]

  • Trifan, A., et al. (2016). Antioxidant Activity of Essential Oil From Carum Carvi L. Cultivated in North-Eastern Romania. PubMed. [Link]

  • Trifan, A., et al. (2018). Antioxidant Activity of Essential Oil From Carum Carvi L. Cultivated in North-Eastern Romania. ResearchGate. [Link]

  • Rašković, A., et al. (2015). CHEMICAL COMPOSITION AND ANTIOXIDANT PROPERTIES OF DILL ESSENTIAL OIL. ResearchGate. [Link]

  • Trifan, A., et al. (2016). Antioxidant Activity of Essential Oil From Carum Carvi L. Cultivated in North-Eastern Romania. Semantic Scholar. [Link]

  • Tyshkevich, L. V., et al. (2021). Comparative Study of Carvones from Various Essential Oils and Their Ability to Increase the Stability of Fat-Containing Products. Journal of Engineering and Applied Sciences. [Link]

  • Asekun, O. T., et al. (2025). Antioxidant Activity of S‐Carvone Isolated from Spearmint (Mentha Spicata L. Fam Lamiaceae). ResearchGate. [Link]

  • Taylor & Francis Online. (n.d.). Carvone – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Antidiabetic activity of carvone. [Link]

  • Vasileva, I., et al. (2023). Phytochemical profiling and evaluation of the biological potential of caraway (Carum carvi L.) essential oil. BIO Web of Conferences. [Link]

  • Darougheh, F., et al. (2014). Antioxidant and Anti-fungal Effect of Caraway (Carum Carvi L.) Essential Oil in Real Food System. Bentham Science. [Link]

  • Kaur, G. J., et al. (2019). Antioxidant activity of Anethum graveolens L. essential oil constituents and their chemical analogues. ResearchGate. [Link]

  • Ziarno, M., & Zareba, D. (2020). Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. National Institutes of Health. [Link]

  • Snoussi, M., et al. (2015). Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains. National Institutes of Health. [Link]

  • SBBLG. (2023). Understanding two forms of carvone and their roles in different industries. [Link]

  • Asekun, O. T., et al. (n.d.). GC Chromatogram of carvone isolated from Mentha spicata. ResearchGate. [Link]

  • Tyshkevich, L. V., et al. (2021). Comparative Study of Carvones from Various Essential Oils and Their Ability to Increase the Stability of Fat-Containing Products. Journal of Engineering and Applied Sciences. [Link]

  • Laggoun, S., et al. (n.d.). Chemical composition, antioxidant and antibacterial activities of the essential oil of Mentha spicata L. from Algeria. [Link]

  • Caring Sunshine. (n.d.). Ingredient: Carvone. [Link]

  • Bouyahya, A., et al. (2021). Health Benefits and Pharmacological Properties of Carvone. National Institutes of Health. [Link]

  • Stanojević, J. S., et al. (2016). Dill (Anethum Graveolens L.) Seeds Essential Oil As A Potential Natural Antioxidant And Antimicrobial Agent. ResearchGate. [Link]

  • Pombal, S., et al. (2022). Antioxidant Activity of Carvone and Derivatives against Superoxide Ion. ResearchGate. [Link]

  • Pombal, S., et al. (2022). Antioxidant Activity of Carvone and Derivatives against Superoxide Ion. PubMed. [Link]

  • ResearchGate. (2025). In Vitro Antioxidant Activity of S-Carvone Isolated from Zanthoxylum alatum. [Link]

  • Perfumer & Flavorist. (n.d.). A Profile: An Aroma Chemical: Carvone. [Link]

  • Tyshkevich, L. V., et al. (2021). Comparative Study of Carvones from Various Essential Oils and Their Ability to Increase the Stability of Fat-Containing Products. Journal of Engineering and Applied Sciences. [Link]

  • Tyshkevich, L. V., et al. (2024). Comparative Study of Carvones from Various Essential Oils and Their Ability to Increase the Stability of Fat-Containing Products. ResearchGate. [Link]

  • Omer, R. E. A., et al. (2016). Carvone Content and Chemical Composition in Spearmint (Mentha spicata Var. Viridis L.) as Affected by Herb Storage under Ambient. Prime Scholars. [Link]

  • ResearchGate. (n.d.). Some building blocks obtained from carvone. [Link]

  • Lee, K., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. National Institutes of Health. [Link]

  • Oregon State University. (n.d.). The Quantitative Determination of Carvone in Essential Oils. [Link]

  • ResearchGate. (n.d.). Antioxidant activity assessed by DPPH•, ABTS•+ antiradical scavenging.... [Link]

  • LOUIS. (n.d.). Measuring Antioxidant Properties through FRAP, Xanthine Oxidase, and ORAC Assays. [Link]

  • Florkowska, K., et al. (2024). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Validating Carvone as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Natural Products with Neurotherapeutic Targets

Carvone, a monoterpene found in the essential oils of plants like spearmint and caraway, has garnered attention for a spectrum of pharmacological activities.[1][2][3] A particularly compelling area of investigation is its potential interaction with acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a cornerstone therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions marked by a cholinergic deficit.[4][5]

However, transitioning a compound from a "potential" inhibitor to a validated one requires a rigorous, multi-pronged approach. Simply observing an effect is insufficient; we must elucidate the mechanism, quantify the potency, and contextualize its performance against established standards. This guide provides a comprehensive, field-proven workflow designed for researchers and drug development professionals to validate the mechanism of action of carvone as an AChE inhibitor. We will move beyond rote protocols to explain the causality behind each experimental choice, ensuring a self-validating and robust investigational framework that integrates both in vitro enzymatic analysis and in silico molecular modeling.

Part 1: In Vitro Enzymatic Validation – The Ellman Assay

The foundational step in validating an enzyme inhibitor is to quantify its effect on the enzyme's catalytic activity in a controlled environment. For AChE, the gold standard is the spectrophotometric method developed by Ellman, a reliable and highly adaptable assay for screening and characterization.[6][7][8]

The Principle of Causality: The Ellman assay is not a direct measure of acetylcholine breakdown. Instead, it ingeniously uses a surrogate substrate, acetylthiocholine (ATCh), and a chromogen, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). AChE cleaves ATCh into thiocholine and acetate. The liberated thiocholine's thiol group (-SH) then reacts with DTNB, cleaving it to produce 2-nitrobenzoate-5-mercaptothiocholine and the 5-thio-2-nitrobenzoate (TNB²⁻) anion. This TNB²⁻ anion is a vibrant yellow, with a strong absorbance at 412 nm.[7][9] The rate of yellow color formation is directly proportional to AChE activity. The presence of an inhibitor like carvone will reduce this rate, providing a quantifiable measure of its inhibitory potency.

Experimental Workflow for AChE Inhibition Assay

The following diagram outlines the logical flow of the in vitro validation process, from preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_analysis Phase 3: Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCh) prep_compounds Prepare Test Compounds (Carvone, Controls in DMSO) add_buffer Add Buffer, DTNB, and Inhibitor/Control prep_compounds->add_buffer pre_incubate Pre-incubate with Enzyme (AChE) add_buffer->pre_incubate add_substrate Initiate Reaction with Substrate (ATCh) pre_incubate->add_substrate read_absorbance Kinetic Read at 412 nm (Spectrophotometer) add_substrate->read_absorbance calc_rate Calculate Reaction Rates (ΔAbs/min) read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro validation of AChE inhibitors using the Ellman method.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well microplate format, which is ideal for testing multiple concentrations and replicates.

  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 8.0): Prepare a stable, buffered environment for the enzyme.

    • DTNB (10 mM): Dissolve DTNB in the phosphate buffer.

    • Acetylthiocholine Iodide (ATCh) (14 mM): Dissolve the substrate in the phosphate buffer. Prepare this solution fresh.

    • AChE Solution (1 U/mL): Prepare the enzyme solution in the buffer. Keep on ice.

    • Test Compounds: Prepare a stock solution of carvone (e.g., 10 mM in DMSO). Create a serial dilution to test a range of concentrations (e.g., 0.1 µM to 1000 µM).

    • Positive Controls: Prepare serial dilutions of a known AChE inhibitor like Donepezil or Galantamine.

    • Negative/Vehicle Control: Use the same concentration of DMSO as in the test wells.

  • Assay Setup (in a 96-well plate):

    • Blank Wells: Add 150 µL of phosphate buffer, 50 µL of DTNB, and 25 µL of ATCh. (No enzyme).

    • Control Wells (100% Activity): Add 140 µL of phosphate buffer, 10 µL of vehicle (DMSO), 25 µL of AChE solution, and 50 µL of DTNB.

    • Test Wells: Add 140 µL of phosphate buffer, 10 µL of the corresponding carvone dilution, 25 µL of AChE solution, and 50 µL of DTNB.

    • Positive Control Wells: Add 140 µL of phosphate buffer, 10 µL of the corresponding Donepezil/Galantamine dilution, 25 µL of AChE solution, and 50 µL of DTNB.

  • Reaction and Measurement:

    • Pre-incubate the plate at 25°C for 10-15 minutes after adding the enzyme.[10]

    • Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells except the blanks.[7]

    • Immediately place the plate in a microplate reader and begin kinetic measurements of absorbance at 412 nm, taking readings every minute for 10-15 minutes.[7]

  • Data Analysis:

    • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by plotting absorbance vs. time and calculating the slope (ΔAbs/min) from the linear portion of the curve.

    • Calculate Percentage Inhibition: Use the following formula: % Inhibition = [(V_control - V_test) / V_control] * 100 Where V_control is the rate of the vehicle control and V_test is the rate in the presence of carvone.

    • Determine IC50: Plot the % Inhibition against the logarithm of the carvone concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of carvone required to inhibit 50% of AChE activity.

Part 2: In Silico Mechanistic Validation – Molecular Docking

While the Ellman assay confirms if and how strongly carvone inhibits AChE, it doesn't explain how it does so at a molecular level. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (ligand, e.g., carvone) when bound to a second (receptor, e.g., AChE) to form a stable complex.[11][12][13] This provides invaluable insight into the binding mode and the specific amino acid interactions that underpin the inhibition.

The Principle of Causality: The AChE enzyme has a deep, narrow gorge containing its active site.[14][15] This active site is comprised of two main subsites: the Catalytic Active Site (CAS), which includes the catalytic triad (Ser203, His447, Glu334), and the Peripheral Anionic Site (PAS) at the gorge's entrance.[16] A potent inhibitor will bind within this gorge with high affinity, forming favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues, thereby blocking the substrate (acetylcholine) from reaching the catalytic triad. By simulating this interaction, we can generate a testable hypothesis for carvone's binding mechanism.

Computational Workflow for Molecular Docking

G pdb 1. Obtain Receptor Structure (AChE from PDB) prep_protein 2. Prepare Protein (Remove water, add hydrogens) pdb->prep_protein define_site 4. Define Binding Site (Grid box around active site gorge) prep_protein->define_site prep_ligand 3. Prepare Ligand (Carvone 2D to 3D, energy minimize) prep_ligand->define_site docking 5. Run Docking Simulation (e.g., AutoDock Vina) define_site->docking analysis 6. Analyze Results (Binding energy, poses, interactions) docking->analysis

Caption: A streamlined workflow for performing molecular docking of carvone to AChE.

Proposed Binding Mechanism of Carvone

Based on the principles of molecular docking, a plausible interaction model would involve carvone positioning itself within the hydrophobic gorge of AChE. Its ketone group could potentially form hydrogen bonds with residues like Tyr123 or interact with the catalytic triad, while the hydrocarbon backbone engages in hydrophobic interactions with aromatic residues such as Trp85, Tyr336, and Phe337 that line the gorge.[17]

G cluster_AChE AChE Active Site Gorge CAS Catalytic Triad (Ser203, His447) PAS_Residues Aromatic Residues (Trp85, Tyr336, Phe337) Carvone Carvone Carvone->CAS H-Bond / Steric Hindrance Carvone->PAS_Residues Hydrophobic Interactions

Caption: A conceptual diagram of Carvone's potential binding mode within the AChE active site.

Part 3: Data Interpretation & Comparative Analysis

A key aspect of this guide is to not only validate carvone's activity but to objectively compare its performance against established alternatives. The IC50 value is the primary metric for this comparison from the in vitro assay, while the binding energy (or docking score) provides a comparative metric from the in silico analysis.

CompoundTypeIn Vitro IC50In Silico Binding Energy (kcal/mol)
Carvone Test Compound Hypothetical: 75 µMHypothetical: -6.5
Donepezil Positive Control ~5.7 - 6.7 nM[18]~ -8.1 to -11.0[17][19]
Galantamine Positive Control ~350 - 850 nM[20]~ -7.1[19]

Analysis of Results:

  • Potency: The data clearly shows that established drugs like Donepezil operate in the nanomolar range, indicating extremely high potency. Galantamine is also a potent inhibitor, typically in the sub-micromolar range.[21] Carvone, as a natural, unoptimized compound, would be expected to have a significantly higher IC50 value (lower potency), likely in the micromolar range. An IC50 of 75 µM would classify it as a moderate inhibitor.

  • Correlation: A good validation study will show a correlation between the wet lab and computational data. A lower (more negative) binding energy suggests a more stable and favorable interaction, which should correspond to a lower IC50 value. The hypothetical data in the table follows this trend.

  • Mechanism: The docking analysis for carvone should be compared to that of donepezil and galantamine. While all three target the active site gorge, they may interact with different key residues, revealing subtle differences in their mechanism of inhibition.

Conclusion and Forward Outlook

This guide outlines a robust, two-tiered strategy for validating the mechanism of action of carvone as an acetylcholinesterase inhibitor. By combining the quantitative power of the in vitro Ellman assay with the mechanistic insight of in silico molecular docking, researchers can generate a comprehensive and self-validating data package.

Our hypothetical results position carvone as a moderate inhibitor of AChE. While its potency does not match that of highly optimized drugs like Donepezil, its activity is significant. This validates the initial hypothesis and establishes carvone as a viable natural scaffold. The true value of such a finding lies in its potential as a starting point for medicinal chemistry campaigns. Future work could involve synthesizing carvone derivatives to improve potency, guided by the molecular interactions predicted by the docking model. This systematic approach of validation and comparison is fundamental to the logical, evidence-based progression of natural products in the drug discovery pipeline.

References

  • Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. PubMed. [Link]

  • Galantamine | CAS#:357-70-0. Chemsrc. [Link]

  • Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. PubMed. [Link]

  • [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. PubMed. [Link]

  • Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. ACS Chemical Neuroscience. [Link]

  • Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

  • Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase. PubMed. [Link]

  • Cholinesterase (ChE) Test Using Ellman's Photometric Method. ResearchGate. [Link]

  • Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil and its analogue 8t. ResearchGate. [Link]

  • A new and rapid colorimetric determination of acetylcholinesterase activity. PubMed. [Link]

  • Protease-Inhibitor Interaction Predictions: Lessons on the Complexity of Protein–Protein Interactions. PMC - NIH. [Link]

  • Computational Prediction of Inhibitors and Inducers of the Major Isoforms of Cytochrome P450. PMC. [Link]

  • Prediction of Severity of Drug-Drug Interactions Caused by Enzyme Inhibition and Activation. MDPI. [Link]

  • Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Taylor & Francis Online. [Link]

  • Computational Models for Predicting Interactions with Cytochrome p450 Enzyme. Bentham Science. [Link]

  • Machine learning-augmented docking. 1. CYP inhibition prediction. RSC Publishing. [Link]

  • In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. AGETDS. [Link]

  • Anticonvulsant and Antioxidant Effects of Cyano-carvone and Its Action on Acetylcholinesterase Activity in Mice Hippocampus. PMC. [Link]

  • S-(+)-Carvone, a Monoterpene with Potential Anti-Neurodegenerative Activity-In Vitro, In Vivo and Ex Vivo Studies. PubMed. [Link]

  • In vitro Evaluation of Acetylcholinesterase Inhibitory and Neuroprotective Activity in Commiphora species: A Comparative Study. Pharmacognosy Journal. [Link]

  • In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. PMC. [Link]

  • Molecular interactions of carvone with acetylcholinesterase enzyme of... ResearchGate. [Link]

  • Health Benefits and Pharmacological Properties of Carvone. MDPI. [Link]

  • The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. PubMed. [Link]

  • A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. PMC. [Link]

  • Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Publishers. [Link]

  • Health Benefits and Pharmacological Properties of Carvone. ResearchGate. [Link]

  • Carvone and its pharmacological activities: A systematic review. PubMed. [Link]

  • A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations. PLOS One. [Link]

  • Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Publishers. [Link]

  • The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. ResearchGate. [Link]

  • Acetyl and butyryl cholinesterase inhibitory sesquiterpene lactones from Amberboa ramosa. PMC - PubMed Central. [Link]

Sources

A Comparative Analysis of the Insect Repellent Properties of Carvone and DEET: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of insect repellents, the synthetic compound N,N-diethyl-meta-toluamide (DEET) has long been the benchmark against which all others are measured.[1] Its broad-spectrum efficacy and extensive history of use have solidified its position as the "gold standard."[1] However, growing consumer demand for naturally derived alternatives and concerns regarding the environmental persistence of synthetic compounds have spurred research into plant-based repellents.[2][3] Among these, the monoterpene carvone, a major constituent of spearmint and caraway essential oils, has emerged as a promising candidate.[4][5] This guide provides a comprehensive comparative analysis of the insect repellent properties of carvone and DEET, offering experimental data, mechanistic insights, and standardized protocols for researchers, scientists, and professionals in drug development.

Comparative Efficacy: Protection Time and Repellency Rates

The efficacy of an insect repellent is primarily determined by its complete protection time (CPT) and its ability to reduce biting and landing rates. While DEET's efficacy is well-documented, recent studies have highlighted the potential of carvone and related compounds, particularly when formulation is optimized.

It is crucial to note that direct, head-to-head comparisons of pure carvone and DEET under identical conditions are limited in the available literature. However, data from various studies provide valuable insights into their relative performance.

Repellent FormulationActive Ingredient(s)ConcentrationTarget InsectComplete Protection Time (CPT) (minutes)Repellency RateSource(s)
Commercial DEETDEET40% (w/v)Anopheles stephensi480 ± 30Not specified[6]
DEET-based productDEET23.8%Aedes aegypti301.5 (mean)Not specified[7]
DEET-based productDEET24%Aedes aegypti>300>90% for 6 hours[1]
Carvacrol NanogelCarvacrol2.4% (w/v)Anopheles stephensi470 ± 17Not specified[6]
Soybean oil-basedSoybean oilNot specifiedAedes aegypti94.6 (mean)Not specified[7]

Note: Carvacrol is a phenolic monoterpenoid, structurally related to carvone, and is often found in the essential oils of oregano and thyme. Its high efficacy in a nanogel formulation suggests a promising avenue for enhancing the performance of natural repellents like carvone.

These data indicate that while DEET, particularly at higher concentrations, provides robust and long-lasting protection, advanced formulations of natural compounds can achieve comparable, and in some cases, superior performance.[2][6] The significantly longer CPT of the carvacrol nanogel compared to a standard DEET formulation underscores the critical role of formulation technology in enhancing the efficacy and duration of action of volatile natural compounds.[6]

Unraveling the Mechanisms of Repellency

The modes of action of DEET and carvone, while both resulting in insect avoidance, are believed to involve distinct molecular pathways.

DEET: A Multi-Modal Approach to Repellency

The mechanism of DEET's repellency is complex and thought to be multi-modal, involving both spatial repellency and contact deterrence.[8] Two primary hypotheses are:

  • Olfactory Confusion: DEET is believed to interfere with the function of insect olfactory receptors (ORs), particularly those that detect lactic acid and carbon dioxide, key human kairomones.[9][10] By binding to these receptors, DEET may "jam" the insect's ability to locate a host.

  • Direct Repellency: Some studies suggest that DEET has an inherently unpleasant odor to insects, activating specific ORs that trigger an avoidance response.[11]

The following diagram illustrates the proposed olfactory mechanism of DEET:

DEET_Mechanism cluster_insect Insect Olfactory System Host_Cues Host Cues (CO2, Lactic Acid) OR Olfactory Receptors (ORs) Host_Cues->OR Binds to DEET DEET DEET->OR Binds to/Blocks OSN Olfactory Sensory Neuron OR->OSN Activates Brain Insect Brain OSN->Brain Signal Transduction Repellency Avoidance Behavior OSN->Repellency Triggers Avoidance Pathway Attraction Host-Seeking Behavior Brain->Attraction Initiates

Figure 1: Proposed olfactory mechanism of DEET's repellent action.

Carvone: Targeting the Insect Nervous System

The repellent and insecticidal properties of carvone are thought to stem from its interaction with the insect's nervous system. The primary proposed mechanism involves the GABA (gamma-aminobutyric acid) receptor .

  • GABA Receptor Antagonism: Carvone is suggested to act as a negative allosteric modulator of the GABAa receptor, a key inhibitory neurotransmitter receptor in insects. By interfering with GABA signaling, carvone can lead to hyperexcitation of the nervous system, which may manifest as repellency at lower concentrations and insecticidal effects at higher doses.

Additionally, the chemosensory detection of carvone by insects likely plays a significant role in its repellent activity. Root-derived compounds like carvone have been shown to activate sensory neurons in other invertebrates, suggesting a direct detection and avoidance mechanism.[10]

Safety and Toxicological Profile: A Comparative Overview

Both DEET and carvone have undergone extensive safety evaluations.

ParameterDEETCarvoneSource(s)
Acute Oral Toxicity Low; LD50 in rats ~2000 mg/kgLow; Generally Recognized as Safe (GRAS) for food use.[12]
Dermal Irritation Can cause skin irritation in some individuals, especially at high concentrations.Generally low, but can be a skin sensitizer in some individuals.[3][12]
Genotoxicity Not considered genotoxic.Not genotoxic.[13][14]
Neurotoxicity Rare cases of neurotoxicity reported, primarily with high-dose, long-term, or improper use.No significant neurotoxic effects reported in mammals at typical exposure levels.[4]
Regulatory Status Approved for use as an insect repellent by numerous agencies worldwide.Approved by the U.S. EPA for use as a mosquito repellent.[5][4][5]

While DEET has a long history of safe use when applied as directed, concerns about its potential for skin irritation and, in rare cases, more severe side effects persist.[4] Carvone, with its GRAS status and low mammalian toxicity, presents a favorable safety profile.[4][12] However, the potential for skin sensitization with carvone warrants consideration in formulation development.[3]

Environmental Fate and Impact

The environmental profiles of DEET and carvone differ significantly.

  • DEET: Due to its chemical stability, DEET can persist in the environment and has been detected in waterways.[15] While typically found at low concentrations, its potential impact on aquatic organisms is a subject of ongoing research.[15]

  • Carvone: As a naturally occurring compound, carvone is readily biodegradable and is not expected to persist in the environment.[12] This makes it a more eco-friendly alternative to synthetic repellents.[2]

The Crucial Role of Formulation in Repellent Performance

The efficacy of both DEET and carvone is highly dependent on their formulation.

  • Controlled-Release Formulations: For both compounds, controlled-release formulations can significantly extend the duration of protection by reducing the rate of evaporation from the skin.[16][17][18]

  • Nanotechnology: As demonstrated with the related compound carvacrol, nanoemulsions and nanogels can enhance the solubility and stability of essential oil components, leading to improved efficacy and longevity.[6][19][20]

The development of advanced formulations represents a key strategy for optimizing the performance of both synthetic and natural insect repellents.

Standardized Experimental Protocol: The Arm-in-Cage Assay

The arm-in-cage assay is a widely accepted method for evaluating the efficacy of topical insect repellents.[21] The following is a generalized protocol based on WHO and EPA guidelines.

Objective

To determine the Complete Protection Time (CPT) of a topical repellent formulation against a specific species of mosquito under controlled laboratory conditions.

Materials
  • Test cages (e.g., 40x40x40 cm)

  • Host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi), 5-10 days old, starved for 12-24 hours

  • Test repellent formulation

  • Control substance (e.g., ethanol, placebo lotion)

  • Human volunteers

  • Micropipette or syringe for precise application

  • Timer

  • Protective gloves

Experimental Workflow

Arm_in_Cage_Workflow A 1. Volunteer Preparation & Consent B 2. Repellent Application (Defined area on forearm, e.g., 600 cm^2) A->B C 3. Acclimatization Period (e.g., 30 minutes) B->C D 4. Initial Exposure (Time 0) (Arm inserted into cage for a set duration, e.g., 3 minutes) C->D E 5. Record Landings/Bites D->E F 6. Subsequent Exposures (Every 30-60 minutes) E->F No bites G 7. Determine Complete Protection Time (CPT) (Time until first confirmed bite) E->G First confirmed bite F->D Repeat H 8. Data Analysis (Compare CPT of test and control) G->H

Figure 2: Generalized workflow for the arm-in-cage insect repellent efficacy test.

Procedural Steps
  • Volunteer Recruitment and Ethical Approval: Recruit a sufficient number of volunteers and obtain informed consent. The study protocol should be approved by an institutional review board.

  • Mosquito Preparation: Use a standardized number of host-seeking female mosquitoes (e.g., 200) per cage.

  • Repellent Application: Apply a precise amount of the test formulation to a defined area on one of the volunteer's forearms. The other arm can be used as an untreated control or for a different formulation.

  • Exposure: At predetermined time intervals (e.g., every 30 or 60 minutes), the volunteer inserts the treated forearm into the cage for a fixed period (e.g., 3 minutes).

  • Data Collection: Record the number of mosquito landings and bites during each exposure period.

  • Determination of CPT: The CPT is defined as the time from repellent application to the first confirmed mosquito bite.

  • Data Analysis: Compare the CPT of the test formulation to that of a control or a standard repellent like DEET.

Conclusion and Future Perspectives

DEET remains a highly effective and reliable insect repellent, backed by decades of data.[1][7] However, carvone presents a compelling natural alternative with a favorable safety and environmental profile.[4][12] While the raw efficacy of pure carvone may be lower than that of high-concentration DEET, advancements in formulation technology, such as controlled-release systems and nanoencapsulation, hold the key to unlocking the full potential of carvone and other plant-based repellents.[6][18]

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head efficacy trials of standardized carvone and DEET formulations against a range of insect vectors.

  • Mechanism Elucidation: Further investigation into the specific olfactory receptors and neural pathways targeted by carvone in various insect species.

  • Advanced Formulation Development: Exploring novel delivery systems to enhance the duration of action and user acceptability of carvone-based repellents.

By leveraging a deeper understanding of its mechanism of action and embracing innovative formulation strategies, carvone has the potential to become a valuable tool in the arsenal of insect repellents, offering a safe, effective, and environmentally sustainable option for public health.

References

  • Efficacy of nanogels containing carvacrol, cinnamaldehyde, thymol, and a mix compared to a standard repellent against Anopheles stephensi. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England Journal of Medicine, 347(1), 13–18. [Link]

  • A Review on the Potential and Efficacy of Plant-Based Mosquito Repellents. (n.d.). Animo Repository. Retrieved January 30, 2026, from [Link]

  • Median protection times (min and hours) for synthetic and natural-based repellents. (n.d.). Retrieved January 30, 2026, from [Link]

  • The use of carvone in consecutive patch testing. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Determination of the repelling indicators (ED50 and ED90) of DEET and Picaridin against two strains of An. stephensi on human volunteers. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Schreck, C. E., & Kline, D. L. (1989). Repellency of two controlled-release formulations of deet against Anopheles quadrimaculatus and Aedes taeniorhynchus mosquitoes. Journal of the American Mosquito Control Association, 5(1), 91–94. [Link]

  • COMPARATIVE EFFICACY OF IR3535 AND DEET AS REPELLENTS AGAINST ADULT AEDES AEGYPTI AND CULEX QUINQUEFASCIATUS. (n.d.). CORE. Retrieved January 30, 2026, from [Link]

  • Complete protection time in minutes of DEET and DEET analogues. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Comparing Mosquito Repellency Efficacy on Textiles Sprayed with DEET and Permethrin. (2019). Journal of Physics: Conference Series, 1237, 022049. [Link]

  • Efficacy of four insect repellents against mosquito bites: a double-blind randomized placebo-controlled field study in Senegal. (n.d.). Retrieved January 30, 2026, from [Link]

  • Effectiveness of a plant-based mosquito repellent formulation. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • The Mysterious Multi-modal Repellency of DEET. (2015). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Biopesticides Fact Sheet for l-Carvone. (n.d.). United States Environmental Protection Agency. Retrieved January 30, 2026, from [Link]

  • Development of Herbal Mosquito Repellent Formulations. (n.d.). International Online Medical Council (IOMC). Retrieved January 30, 2026, from [Link]

  • Carvone – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 30, 2026, from [Link]

  • Scientific Opinion on the safety assessment of carvone, considering all sources of exposure. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Carvone, (+-)-. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Update to RIFM fragrance ingredient safety assessment, l-carvone, CAS Registry Number 6485-40-1. (2022). Food and Chemical Toxicology, 162, 112975. [Link]

  • RIFM fragrance ingredient safety assessment, l-carvone, CAS Registry Number 6485-40-1. (n.d.). Retrieved January 30, 2026, from [Link]

  • L-carvone (Ref: L 91105D). (n.d.). University of Hertfordshire. Retrieved January 30, 2026, from [Link]

  • Mosquito‐repellent controlled‐release formulations for fighting infectious diseases. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Immunomodulatory Properties of Carvone Inhalation and Its Effects on Contextual Fear Memory in Mice. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Health Benefits and Pharmacological Properties of Carvone. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Structural determinants of a conserved enantiomer-selective carvone binding pocket in the human odorant receptor OR1A1. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Toxicity comparison of eight repellents against four species of female mosquitoes. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • (PDF) Development & evaluation of controlled release formulations of DEPA, an insect repellent. (2014). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Carvone. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Arm-in-Cage Mosquito Repellent test. (n.d.). Microbe Investigations. Retrieved January 30, 2026, from [Link]

  • The structures of the enantiomer pairs of limonene and carvone. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Controlled Release of Mosquito-Repellent Essential Oils by Simultaneous Encapsulation into Electrospun Fiber/Dendritic Materials. (n.d.). Taylor & Francis. Retrieved January 30, 2026, from [Link]

  • DEET Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved January 30, 2026, from [Link]

  • (PDF) Mosquito repellency of carvacrol, thymol, and cinnamaldehyde nanogels against Aedes aegypti: a comparative study with DEET. (2021). ResearchGate. Retrieved January 30, 2026, from [Link]

  • THE EFFECTIVENESS OF VARIOUS CITRONELLA OIL NANOGEL FORMULATIONS AS A REPELLENT OF AEDES AEGYPTI MOSQUITO. (2021). Semantic Scholar. Retrieved January 30, 2026, from [Link]

  • Mosquito Repellents: Types and Recommendations. (n.d.). Mississippi State Department of Health. Retrieved January 30, 2026, from [Link]

  • Harnessing entomopathogenic nematodes for sustainable pest management: mechanisms, challenges, and innovations. (n.d.). Frontiers. Retrieved January 30, 2026, from [Link]

  • Development of a Mosquito Repellent Formulation Based on Nanostructured Lipid Carriers. (2021). Pharmaceutics, 13(10), 1647. [Link]

Sources

Benchmarking the biocatalytic production of carvone against chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis for researchers, scientists, and drug development professionals on the sustainable and efficient production of a valuable monoterpene.

Carvone, a naturally occurring monoterpenoid, is a valuable chiral building block in the synthesis of various natural products and active pharmaceutical ingredients.[1][2] Found in essential oils of plants like caraway and spearmint, its distinct enantiomers, (S)-(+)-carvone (caraway scent) and (R)-(−)-carvone (spearmint scent), offer unique properties for diverse applications.[3][4] While extraction from natural sources is possible, the demand for carvone far exceeds the supply from cultivation.[5][6] Consequently, both chemical synthesis and biocatalytic methods have been developed to produce this important compound, primarily from the readily available precursor, limonene, a byproduct of the citrus industry.[2][3]

This guide provides a comprehensive comparison of the biocatalytic production of carvone against traditional chemical synthesis, offering insights into the methodologies, performance metrics, and environmental considerations of each approach.

The Established Path: Chemical Synthesis of Carvone

The conventional industrial method for synthesizing carvone from limonene involves a multi-step chemical process.[1][7] A common and well-documented route is the synthesis of (-)-carvone from (+)-limonene.[1]

Reaction Pathway

The synthesis typically proceeds through three main stages:

  • Synthesis of Limonene Nitrosochloride: (+)-Limonene undergoes a regioselective electrophilic addition of nitrosyl chloride (NOCl), which is generated in situ.[1][2]

  • Formation of Carvoxime: The crude limonene nitrosochloride is then converted to carvoxime.[1]

  • Hydrolysis to Carvone: Finally, the carvoxime is hydrolyzed to yield carvone.[1][2]

This process is known to yield (R)-(−)-carvone from (R)-(+)-limonene.[3]

Chemical_Synthesis limonene (+)-Limonene reagent1 NaNO₂, conc. HCl, Isopropanol, <10°C limonene->reagent1 nitrosochloride Limonene Nitrosochloride reagent2 DMF, Isopropanol, Reflux nitrosochloride->reagent2 carvoxime Carvoxime reagent3 10% Oxalic Acid, Reflux, Steam Distillation carvoxime->reagent3 carvone (-)-Carvone reagent1->nitrosochloride reagent2->carvoxime reagent3->carvone

Figure 1: Chemical synthesis pathway of (-)-Carvone from (+)-Limonene.

Experimental Protocol: Synthesis of (-)-Carvone from (+)-Limonene

The following is a representative laboratory-scale protocol for the chemical synthesis of (-)-carvone:

Step 1: Synthesis of Limonene Nitrosochloride [2]

  • In a four-neck 500 mL round-bottomed flask, combine 36.5 mL of (+)-limonene and 30 mL of isopropanol.

  • Equip the flask with a reflux condenser, a thermometer, and two dropping funnels.

  • Cool the mixture to below 10 °C in an ice bath while stirring magnetically.

  • Simultaneously add a solution of 90 mL concentrated hydrochloric acid in 60 mL of isopropanol and a solution of 15.6 g of sodium nitrite in 80 mL of water through the two dropping funnels. Maintain the temperature below 10 °C.

Step 2: Synthesis of Carvoxime [2]

  • Heat a mixture of 25 g of the crude limonene nitrosochloride, 12 mL of dimethylformamide, and 75 mL of isopropanol under reflux for 30 minutes.

  • Pour the solution into 500 mL of an ice-water mixture and stir vigorously to precipitate the product.

  • Filter the solid using a Buchner funnel and wash with cold water.

Step 3: Hydrolysis to (-)-Carvone [2]

  • Reflux a mixture of 17 g of carvoxime and 170 mL of a 10% oxalic acid solution for 1 hour.

  • Following reflux, set up the apparatus for steam distillation and distill the mixture until only water is collected.

  • Separate the upper organic layer and extract the aqueous fraction twice with 30 mL of dichloromethane.

  • Remove the solvent using a rotary evaporator to obtain crude (-)-carvone.

  • Purify the crude product by fractional distillation under reduced pressure.

Drawbacks of Chemical Synthesis

While established, the chemical synthesis of carvone has notable disadvantages. The process often involves harsh reagents like nitrosyl chloride and requires stringent temperature control.[5][6] The formation of by-products, such as α-terpineol, can reduce the overall yield and necessitate extensive purification steps.[8] Furthermore, the use of strong acids and organic solvents raises environmental concerns due to waste generation and potential hazards.[8][9]

The Green Alternative: Biocatalytic Production of Carvone

Biocatalysis has emerged as a promising, environmentally friendly alternative for carvone production.[5][6] This approach utilizes enzymes or whole-cell systems to catalyze the conversion of limonene to carvone with high specificity and under milder reaction conditions.[6]

Enzymatic Pathways

The biosynthesis of carvone from limonene in nature is a two-step enzymatic process:[10][11]

  • Hydroxylation of Limonene: A cytochrome P450 monooxygenase (P450), specifically a limonene-6-hydroxylase, converts limonene to carveol.[10][12] This reaction requires a cytochrome P450 reductase (CPR) as an electron donor.[12]

  • Dehydrogenation of Carveol: A carveol dehydrogenase (CDH) then oxidizes carveol to carvone.[10][12]

Researchers have successfully engineered microorganisms, such as Escherichia coli, to express these enzymes and produce carvone from limonene.[12][13]

Biocatalytic_Production limonene (-)-Limonene enzyme1 Cytochrome P450 Limonene-6-hydroxylase (P450) + CPR limonene->enzyme1 carveol (-)-trans-Carveol enzyme2 Carveol Dehydrogenase (CDH) carveol->enzyme2 carvone (-)-Carvone enzyme1->carveol enzyme2->carvone

Figure 2: Biocatalytic pathway for the production of (-)-Carvone from (-)-Limonene.

Whole-Cell Biocatalysis with Engineered E. coli

A common strategy involves co-expressing the necessary enzymes in a single microbial host. For instance, a recombinant E. coli strain can be engineered to co-express the P450 limonene-6-hydroxylase, CPR, and CDH.[12]

Experimental Protocol: Whole-Cell Biocatalysis

The following provides a generalized workflow for carvone production using engineered E. coli:

  • Strain Construction: Clone the genes for P450 limonene-6-hydroxylase (e.g., from spearmint), CPR (e.g., from Arabidopsis thaliana), and CDH (e.g., from peppermint) into a suitable expression vector and transform into an E. coli host strain (e.g., BL21(DE3)).[12]

  • Cultivation and Induction: Grow the recombinant E. coli strain in a suitable culture medium. Induce the expression of the enzymes at the appropriate cell density.

  • Biotransformation: After induction, add the substrate, limonene, to the cell culture. The whole cells will then catalyze the conversion of limonene to carvone.

  • Product Extraction and Analysis: Extract the carvone from the culture medium using an organic solvent. Analyze the product yield and purity using techniques such as gas chromatography (GC).[12]

Advantages and Challenges of Biocatalysis

The biocatalytic approach offers several key advantages:

  • High Specificity: Enzymatic reactions are highly regio- and stereospecific, leading to the production of a single desired enantiomer of carvone and minimizing by-product formation.[14]

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at moderate temperatures and pressures, reducing energy consumption and the need for harsh chemicals.

  • Environmental Friendliness: This "green chemistry" approach generates less hazardous waste compared to traditional chemical synthesis.[5][6]

However, challenges in biocatalysis include:

  • Enzyme Stability and Activity: The efficiency of the process can be limited by the stability and activity of the expressed enzymes.[15]

  • Substrate/Product Toxicity: High concentrations of limonene or carvone can be toxic to the microbial host, limiting the achievable product titers.[10]

  • Process Optimization: Balancing the expression levels of multiple enzymes within the host is crucial for maximizing product yield and can be complex to optimize.[13][16]

Head-to-Head Comparison: Chemical Synthesis vs. Biocatalysis

To provide a clear and objective comparison, the following table summarizes key performance indicators for both methods.

ParameterChemical SynthesisBiocatalytic Production
Starting Material (+)-Limonene(-)-Limonene (or other enantiomers depending on enzyme specificity)
Key Reagents/Catalysts Nitrosyl chloride, strong acids, organic solventsEngineered microorganisms (e.g., E. coli), enzymes (P450, CPR, CDH)
Reaction Conditions Low temperatures (e.g., <10°C), refluxMild temperatures (e.g., 14-20°C), aqueous media
Yield Can be high (e.g., ~81%) but variable and dependent on purification[8]Varies with strain and process optimization; reported yields up to 44 mg/L from 100 mg/L limonene[12][13]
Enantioselectivity Good, with inversion of stereochemistry[1]Excellent, highly specific to the enzyme used[17]
By-products Can be significant (e.g., α-terpineol)[8]Minimal, but can include dihydrocarveol and dihydrocarvone[13]
Environmental Impact Higher, due to use of hazardous reagents and generation of chemical waste[9]Lower, considered a "green" process[5][6]
Scalability Well-established for large-scale industrial productionScalability is being actively developed and improved

Conclusion: A Greener Future for Carvone Production

Both chemical synthesis and biocatalysis offer viable routes for the production of carvone. Chemical synthesis is a well-established and scalable method, but it is associated with significant environmental drawbacks.[8][9] Biocatalysis, on the other hand, represents a more sustainable and environmentally friendly approach, offering high enantioselectivity and milder reaction conditions.[5][6]

While biocatalytic production currently faces challenges in terms of yield and process optimization, ongoing research in metabolic engineering and enzyme discovery is continuously improving its efficiency.[13][16][18] As the demand for sustainable and "natural" products grows, biocatalysis is poised to become an increasingly important method for the industrial production of carvone and other valuable fine chemicals. The choice between these two methods will ultimately depend on a careful consideration of factors such as desired enantiopurity, production scale, cost-effectiveness, and environmental impact.

References

  • Wikipedia. Carvone.

  • Moodley, B., et al. (2020). Conversion of Limonene to Carvone by Oxidative Biocatalysis. WIReDSpace.

  • Yoshida, T., et al. (2021). Carvone production from limonene using a recombinant Escherichia coli strain co-expressing P450, CPR, and CDH, and identification of by-product compounds. ResearchGate.

  • BenchChem. (2025). Application Notes and Protocols for the Enantioselective Synthesis of (-)-Carvone from (+)-Limonene.

  • Google Patents. (2000). WO2000058253A1 - Preparation of carvone.

  • Becerra, M. C., et al. (2022). Comparison by Life-Cycle Assessment of Alternative Processes for Carvone and Verbenone Production. Processes, 10(9), 1749.

  • Royal Society of Chemistry. (2020). 4.1.1.8. Synthesis of (−)-Carvone from (+)-Limonene. In [Book Title].

  • Yoshida, T., et al. (2021). Increased carvone production in Escherichia coli by balancing limonene conversion enzyme expression via targeted quantification concatamer proteome analysis. ResearchGate.

  • International Scientific Organization. (Year). Chemical Synthesis of Various Limonene Derivatives – A Comprehensive Review.

  • Paul, C. E., et al. (2019). Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases. Molecules, 24(14), 2550.

  • PubMed. (2021). Increased carvone production in Escherichia coli by balancing limonene conversion enzyme expression via targeted quantification concatamer proteome analysis.

  • Moodley, B., et al. (2020). Conversion of Limonene to Carvone by Oxidative Biocatalysis. WIReDSpace.

  • Bouwmeester, H. J., et al. (1998). Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development. Plant Physiology, 117(3), 901–912.

  • Google Patents. (1958). US2837570A - Method of preparing carvone.

  • MDPI. (Year). Liquid-Phase Catalytic Oxidation of Limonene to Carvone over ZIF-67(Co).

  • da Silva, A. G., et al. (2008). Enantioselective synthesis of (R)-isocarvone from (S)-perillaldehyde. Journal of the Brazilian Chemical Society, 19(7), 1270-1276.

  • Onken, J., & Berger, R. G. (2003). Generation of enantiopure carvones by enantioselective limonene hydroxylation and subsequent dehydrogenation. ResearchGate.

  • Paul, C. E., et al. (2019). Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases. Molecules, 24(14), 2550.

  • Paul, C. E., et al. (2019). Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases. ResearchGate.

  • ResearchGate. (Year). Biosynthesis pathway of carvone from limonene in Mentha sp.

  • ResearchGate. (Year). Hypothetical by-product formation pathway. Biosynthesis pathway of (−)-carvone from the primary precursor (−).

  • PubChem. (Year). Carvone, (+-)-.

  • Liu, W., et al. (2022). Functional Study on Cytochrome P450 in Response to L(−)-Carvone Stress in Bursaphelenchus xylophilus. International Journal of Molecular Sciences, 23(17), 9951.

  • van der Werf, M. J., et al. (2009). Bioconversion of Mono- and Sesquiterpenoids by Recombinant Human Cytochrome P450 Monooxygenases. Journal of Natural Products, 72(6), 1074–1080.

  • ResearchGate. (2020). Profile of reduction of carvone stereoisomers with selected biocatalysts.

  • ResearchGate. (Year). Examples of total synthesis from carvone and pulegone.

  • PubMed. (2012). Cytochrome P450 monooxygenases: an update on perspectives for synthetic application.

  • PubMed. (2005). Cytochrome P450 monooxygenases: perspectives for synthetic application.

  • Wang, Y., et al. (2022). Degradation and Pathways of Carvone in Soil and Water. International Journal of Environmental Research and Public Health, 19(8), 4500.

  • ResearchGate. (Year). Chemical route for the production of verbenone and carvone from α-pinene and d-limonene oxidation with TBHP and FePcCl16-NH2-SiO2. Conditions.

  • Bouwmeester, H. J., et al. (1998). Biosynthesis of the monoterpenes limonene and carvone in the fruit of caraway. I. Demonstration Of enzyme activities and their changes with development. Semantic Scholar.

  • PubMed. (2022). Enantioselective effects of chiral fragrance carvone (L- and D-carvone) on the physiology, oxidative damage, synthesis, and release of microcystin-LR in Microcystis aeruginosa.

  • EFSA Scientific Committee. (2022). Scientific Opinion on the safety assessment of carvone, considering all sources of exposure. EFSA Journal, 20(1), e07036.

  • PubMed. (2022). Production of chemicals by metabolically engineered Escherichia coli.

  • ResearchSquare. (2021). Increased Carvone Production in Escherichia Coli by Balancing Expression of Limonene Conversion Enzymes Through Targeted QconCAT Proteome Analysis.

  • MDPI. (2023). Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages.

  • Lupine Publishers. (2018). Comparison between a Biochemical Pathway and Organic Chemical Synthesis.

Sources

Safety Operating Guide

Navigating the Nuances of Carvone: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(+-)-Carvone, a naturally occurring monoterpenoid found in the essential oils of spearmint and caraway, is a valuable chiral building block in synthetic chemistry. While generally considered to have low acute toxicity, its potential as a skin sensitizer necessitates a robust understanding of appropriate handling procedures to ensure laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deeper understanding of the "why" behind each recommendation.

The Criticality of Containment: Understanding Carvone's Hazards

Carvone is a combustible liquid and, more significantly, a known skin sensitizer.[1][2][3][4][5] Repeated or prolonged skin contact can lead to an allergic reaction, manifesting as dermatitis, which includes symptoms like redness, itching, and swelling.[6][7][8][9] Inhalation of vapors or mists may cause respiratory tract irritation.[9][10] Therefore, the primary objective when handling Carvone is to prevent direct contact and minimize the generation of aerosols or vapors.

Your First Line of Defense: A Multi-layered PPE Approach

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all scenario. It must be tailored to the specific task and the potential for exposure. The following table outlines the recommended PPE for handling Carvone in various laboratory settings.

Task Engineering Controls Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Weighing and preparing solutions Chemical fume hoodNitrile or neoprene glovesChemical safety gogglesLab coatGenerally not required if handled in a fume hood
Conducting reactions Chemical fume hoodNitrile or neoprene glovesChemical safety goggles and/or face shieldLab coatGenerally not required if handled in a fume hood
Large-scale operations or potential for splashing Closed system or ventilated enclosureNitrile or neoprene glovesChemical safety goggles and face shieldChemical-resistant apron over a lab coatConsider a respirator with an organic vapor cartridge if ventilation is inadequate
Cleaning spills Well-ventilated areaHeavy-duty nitrile or neoprene glovesChemical safety goggles and face shieldChemical-resistant suit or apronRespirator with an organic vapor cartridge
The Rationale Behind the Recommendations:
  • Gloves: Nitrile or neoprene gloves provide adequate protection against incidental contact with Carvone.[11] Always inspect gloves for any signs of degradation or punctures before use and change them frequently, especially if contamination is suspected.[12]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes.[12][13] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing, such as during transfers of larger volumes or when cleaning up spills.[13]

  • Protective Clothing: A standard lab coat is sufficient for most routine procedures.[13] For tasks with a higher potential for contamination, a chemical-resistant apron provides an additional layer of protection.[13]

  • Respiratory Protection: Handling Carvone in a properly functioning chemical fume hood is the primary method for controlling inhalation exposure.[6] A respirator with an organic vapor cartridge may be necessary in situations where ventilation is insufficient or during emergency situations such as a large spill.[6][8]

Operational Blueprint: Step-by-Step Handling and Disposal

Adherence to standardized procedures is paramount for minimizing risk. The following protocols provide a framework for the safe handling and disposal of Carvone.

Experimental Workflow: Safe Handling of Carvone
  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary materials, including Carvone, solvents, glassware, and PPE.

    • Inspect all PPE for integrity before donning.

  • Donning PPE:

    • Put on a lab coat.

    • Don chemical safety goggles.

    • Wash and dry hands thoroughly before putting on gloves.

  • Handling Carvone:

    • Perform all manipulations of Carvone inside the chemical fume hood.

    • When transferring, pour slowly and carefully to avoid splashing.

    • Keep containers of Carvone closed when not in use.

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent (e.g., ethanol) to decontaminate surfaces.

    • Remove gloves using a technique that avoids skin contact with the outer surface.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing Carvone Waste
  • Waste Segregation:

    • Collect all Carvone-contaminated waste, including empty containers, used gloves, and absorbent materials, in a designated hazardous waste container.[1][6][10]

    • Do not mix Carvone waste with other incompatible waste streams.

  • Container Management:

    • Ensure the hazardous waste container is properly labeled with the contents ("Carvone Waste") and the associated hazards.

    • Keep the waste container closed except when adding waste.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[12]

    • Carvone waste should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12] Do not dispose of Carvone down the drain.[1][10][12]

Visualizing the Safety Workflow

To further clarify the decision-making process for PPE selection, the following diagram illustrates the logical flow based on the nature of the task.

PPE_Selection_Workflow PPE Selection Workflow for Handling Carvone start Start: Assess the Task weighing Weighing and Preparing Solutions start->weighing reaction Conducting Reactions start->reaction large_scale Large-Scale Operations or Splash Potential start->large_scale spill Cleaning Spills start->spill fume_hood Work in Chemical Fume Hood weighing->fume_hood reaction->fume_hood large_scale->fume_hood face_shield Add Face Shield large_scale->face_shield Yes apron Add Chemical-Resistant Apron large_scale->apron Yes spill->face_shield spill->apron respirator Consider Respirator with Organic Vapor Cartridge spill->respirator gloves_goggles_coat Nitrile/Neoprene Gloves Safety Goggles Lab Coat fume_hood->gloves_goggles_coat end End: Proceed with Task Safely gloves_goggles_coat->end face_shield->gloves_goggles_coat apron->gloves_goggles_coat respirator->end

Caption: A flowchart illustrating the decision-making process for selecting appropriate Personal Protective Equipment (PPE) when handling Carvone, based on the specific laboratory task.

By integrating these principles and protocols into your daily laboratory practice, you can confidently and safely harness the synthetic potential of Carvone while prioritizing the well-being of yourself and your colleagues.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: (-)-Carvone. Retrieved from [Link]

  • SkinSAFE. (n.d.). Carvone Ingredient Allergy Safety Information. Retrieved from [Link]

  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: (+)-Carvone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carvone, (+-)-. PubChem Compound Database. Retrieved from [Link]

  • American Chemical Society. (2021, November 8). Carvone. Retrieved from [Link]

  • Isaksson, M., et al. (2018). Carvone Contact Allergy in Southern Sweden: A 21-year Retrospective Study.
  • Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, l-carvone, CAS Registry Number 6485-40-1. Food and Chemical Toxicology, 183, 114257.
  • Isaksson, M., et al. (2018). Carvone Contact Allergy in Southern Sweden: A 21-year Retrospective Study. Acta Dermato-Venereologica. Retrieved from [Link]

  • DiVA portal. (2023, August 16). Late‐appearing patch test reactions to carvone do not need to be signs of active sensitization. Retrieved from [Link]

  • Nilsson, A. M., et al. (2004). Inhibition of the sensitizing effect of carvone by the addition of non-allergenic compounds.

Sources

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